molecular formula C11H14O3 B2411133 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol CAS No. 35987-38-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol

Cat. No.: B2411133
CAS No.: 35987-38-3
M. Wt: 194.23
InChI Key: FINVWXDHWSVZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVWXDHWSVZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol is a secondary alcohol featuring a 1,4-benzodioxan (benzodioxine) core.[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the methylenedioxy ring found in many serotonergic and adrenergic ligands. Unlike the methylenedioxy bridge, the ethylenedioxy bridge of the 1,4-benzodioxan system offers enhanced metabolic stability against ring-opening hydrolysis.

Retrosynthetic Logic

To synthesize this molecule with high purity, we must consider two primary disconnections.[1] The choice of route depends on the available precursors and the scale of production.

  • Route A (C-C Bond Formation): Disconnection at the aryl-alkyl bond.[1] This implies a nucleophilic aromatic precursor (Grignard) attacking an electrophilic alkyl chain (propylene oxide).[1] This is the most direct route from the halogenated aromatic.

  • Route B (Functional Group Interconversion): Disconnection at the hydroxyl group. This implies the reduction of the corresponding ketone, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one.[1]

Retrosynthesis Target Target Alcohol (1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol) Ketone Ketone Precursor (Reduction Route) Target->Ketone Reduction (NaBH4) Grignard Grignard Reagent (6-MgBr-1,4-benzodioxan) Target->Grignard Grignard Addition Epoxide Propylene Oxide (Electrophile) Grignard->Epoxide + Bromide Start: 6-Bromo-1,4-benzodioxan Grignard->Bromide Mg / THF

Figure 1: Retrosynthetic analysis showing the two primary pathways to the target alcohol.[1]

Part 2: Protocol A - Organometallic Synthesis (Grignard Route)[1]

This route is preferred for de novo synthesis when the ketone intermediate is not available. It utilizes the high reactivity of the aryl-magnesium bond to open the epoxide ring of propylene oxide.

Mechanism & Regioselectivity

The reaction relies on the nucleophilic attack of the aryl Grignard reagent on the epoxide. Under basic/neutral conditions (standard Grignard), the nucleophile attacks the less substituted carbon (sterically accessible) of the propylene oxide, yielding the secondary alcohol (propan-2-ol) rather than the primary alcohol.

Reagents & Stoichiometry[1][2][3]
ComponentRoleEquiv.Notes
6-Bromo-1,4-benzodioxan Precursor1.0CAS: 52287-51-1.[1][2] Must be dry.[1][3]
Magnesium Turnings Reagent1.1Freshly crushed/activated.[1]
Propylene Oxide Electrophile1.2 - 1.5Chilled; volatile (BP ~34°C).[1]
Iodine (I₂) CatalystTraceTo initiate Grignard formation.[1]
THF (Tetrahydrofuran) SolventN/AAnhydrous, inhibitor-free.[1]
Copper(I) Iodide (CuI) Catalyst0.05Optional: Improves regioselectivity.[1]
Step-by-Step Methodology
Phase 1: Formation of the Grignard Reagent[4]
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Activation: Add Magnesium turnings (1.1 eq) and a single crystal of Iodine to the flask. Dry stir for 5 minutes.

  • Initiation: Dissolve 6-Bromo-1,4-benzodioxan (1.0 eq) in anhydrous THF (approx. 5 mL/g). Add 10% of this solution to the Mg.

  • Observation: Heat gently with a heat gun. The disappearance of the iodine color and the onset of turbidity/bubbling indicates initiation.

  • Addition: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux at 65°C for 1 hour to ensure complete consumption of magnesium. The solution should be dark grey/brown.

Phase 2: Epoxide Ring Opening[1][5]
  • Cooling: Cool the Grignard solution to -20°C using a salt/ice bath.

    • Expert Tip: Adding catalytic CuI (5 mol%) at this stage can assist in the Sₙ2 attack, preventing side reactions, though the uncatalyzed reaction works well for simple epoxides.

  • Epoxide Addition: Dissolve Propylene Oxide (1.2 eq) in equal volumes of anhydrous THF. Add this solution dropwise to the chilled Grignard reagent. Caution: This reaction is exothermic.[1] Keep internal temp < 0°C.

  • Equilibration: Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

  • Reflux: Briefly heat to mild reflux (40°C) for 30 minutes to drive the reaction to completion.

Phase 3: Workup[1]
  • Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl). This protonates the magnesium alkoxide to form the alcohol.[4]

  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.[1]

  • Wash: Wash combined organics with Brine, then dry over anhydrous Magnesium Sulfate (MgSO₄).[1]

  • Concentration: Evaporate solvent under reduced pressure (Rotovap).

GrignardWorkflow Step1 1. Activation Mg + I2 + THF (Inert Atm) Step2 2. Formation Add Bromide Reflux 1hr Step1->Step2 Step3 3. Addition Add Propylene Oxide (-20°C to RT) Step2->Step3 Step4 4. Quench Sat. NH4Cl (Protonation) Step3->Step4 Exothermic

Figure 2: Workflow for the Grignard-mediated synthesis.

Part 3: Protocol B - Hydride Reduction (Ketone Route)[1]

This route is ideal if the ketone intermediate, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one , is available (e.g., via glycidate condensation or nitroalkene reduction).[1] It is operationally simpler and milder than the Grignard route.

Mechanism

Sodium Borohydride (NaBH₄) acts as a source of nucleophilic hydride (H⁻).[1][3][6] The hydride attacks the carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup yields the alcohol.[7][3][4][5]

Reagents & Stoichiometry[1][2][3][8]
ComponentRoleEquiv.Notes
Ketone Precursor Substrate1.01-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one
Sodium Borohydride Reducing Agent0.5 - 1.0Theoretical req is 0.25 (4 H per mole), but excess is standard.[1]
Methanol (MeOH) SolventN/AProtic solvent activates NaBH₄.[1]
HCl (1M) QuenchExcessFor workup.[1]
Step-by-Step Methodology
  • Solvation: Dissolve the ketone (1.0 eq) in Methanol (10 mL/g). Cool to 0°C in an ice bath.

  • Addition: Add NaBH₄ (0.6 eq) portion-wise over 15 minutes. Avoid massive hydrogen gas evolution by adding slowly.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The ketone spot should disappear.

  • Quench: Evaporate most of the Methanol. Add water, then carefully acidify with 1M HCl to pH ~5 to decompose excess borohydride and solubilize boron salts.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Drying: Dry organic phase over Sodium Sulfate (Na₂SO₄) and concentrate.

Part 4: Analytical Characterization

Upon isolation, the product should be a viscous, colorless to pale yellow oil. Crystallization may be difficult; high-vacuum distillation is the preferred purification method.[1]

Expected NMR Data (CDCl₃):

  • Aryl Protons: Multiplet at δ 6.6–6.8 ppm (3H, characteristic of 1,2,4-trisubstituted benzene).[1]

  • Dioxan Ring: Singlet or tight multiplet at δ 4.2–4.3 ppm (4H, -O-CH₂-CH₂-O-).[1]

  • Methine (CH-OH): Multiplet at δ 3.9–4.0 ppm (1H).[1]

  • Benzylic (CH₂): Doublet/Multiplet at δ 2.5–2.7 ppm (2H).[1]

  • Methyl (CH₃): Doublet at δ 1.1–1.2 ppm (3H).[1]

  • Hydroxyl (OH): Broad singlet (variable) around δ 2.0 ppm (D₂O exchangeable).[1]

Part 5: Safety & References

Safety Protocols
  • Propylene Oxide: Classified as a Group 2B carcinogen.[1] Highly flammable and volatile.[1] All transfers must occur in a fume hood.[1]

  • 1,4-Benzodioxan Derivatives: While less studied than benzodioxoles, these compounds are potentially bioactive (adrenergic/serotonergic activity).[1] Handle with gloves and avoid inhalation.

  • Exotherms: Both Grignard formation and NaBH₄ reduction can be exothermic.[1] Control temperatures strictly.

References
  • ChemicalBook. (n.d.).[1] 6-Bromo-1,4-benzodioxane Synthesis and Properties. Link

  • Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Epoxides. Link

  • PubChem. (2023).[1] Compound Summary: 6-Bromo-1,4-benzodioxane.[1] National Library of Medicine.[1] Link

  • Organic Syntheses. (n.d.). General Procedures for Grignard Formation. Link

  • ChemGuide. (2013).[1] Reduction of Carbonyl Compounds using Sodium Borohydride. Link

  • BLD Pharm. (2023).[1] 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol Commercial Entry. Link

Sources

Technical Profile: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and characterization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol . This document is designed for researchers and drug development professionals, focusing on the specific chemical behavior of the 1,4-benzodioxan scaffold compared to its 1,3-benzodioxole analogues.

Chemical Class: Substituted Benzodioxan / Secondary Alcohol CAS Registry Number: 35987-38-3 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1]

Executive Summary

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol serves as a critical chiral building block in the synthesis of bioactive phenethylamines and related heterocyclic compounds. Structurally, it consists of a 2,3-dihydrobenzo[b][1,4]dioxine (commonly 1,4-benzodioxan) core substituted at the 6-position with a 2-hydroxypropyl chain.

This molecule is the direct structural analogue of 3,4-methylenedioxyphenyl-2-propanol (MDP2P-ol), distinguished by the presence of an ethylene bridge (-OCH₂CH₂O-) rather than a methylene bridge. This structural difference imparts unique lipophilicity and metabolic stability profiles, making it a subject of interest in structure-activity relationship (SAR) studies for serotonergic and dopaminergic modulators.

Structural Analysis & Logic

The molecule's reactivity and pharmacological potential are defined by two distinct domains: the rigid, electron-rich benzodioxan heterocycle and the flexible, chiral hydroxypropyl tail.

The 1,4-Benzodioxan Core

Unlike the strained five-membered ring of 1,3-benzodioxole (found in MDMA/Safrole derivatives), the six-membered 1,4-dioxane ring in this molecule adopts a half-chair conformation.

  • Electronic Effect: The ethylenedioxy group acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring at positions 6 and 7.

  • Spectroscopic Signature: A key differentiator in NMR is the presence of four protons on the dioxane ring, typically appearing as a tight multiplet or singlet at δ 4.20–4.35 ppm , contrasting with the two protons of a methylenedioxy bridge (~δ 5.9 ppm).

The Chiral Center

The C2 position of the propyl chain is a stereocenter.

  • Enantiomers: (S)- and (R)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

  • Significance: In pharmaceutical applications, the stereochemistry at this position is often preserved during amination (e.g., via Ritter reaction or activation/displacement), directly influencing the potency of the final amine product.

Structural Visualization

The following diagram illustrates the connectivity and the key fragmentation points relevant to mass spectrometry.

ChemicalStructure cluster_properties Key Properties Core 1,4-Benzodioxan Core (Electron Rich) Linker Methylene Bridge (C1 of Propyl) Core->Linker Position 6 ChiralCenter Chiral Center (C2) (Secondary Alcohol) Linker->ChiralCenter Sigma Bond Terminal Terminal Methyl (C3) ChiralCenter->Terminal Prop1 CAS: 35987-38-3 Prop2 MW: 194.23 Prop3 H-bond Donor: 1

Caption: Structural connectivity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol highlighting functional domains.

Synthesis Methodologies

The most robust and self-validating synthesis route involves the reduction of the corresponding ketone, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one . This ketone is typically accessible via Friedel-Crafts acylation of 1,4-benzodioxan or oxidation of the corresponding alkene.

Protocol: Sodium Borohydride Reduction

This protocol is chosen for its high yield, operational simplicity, and ease of purification.

Reagents:

  • Precursor: 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Quench: Dilute HCl or Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone precursor in Methanol (0.1 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents runaway exotherms and minimizes side reactions.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Observation: Evolution of hydrogen gas bubbles will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (TLC): Monitor reaction progress using TLC (Silica gel, Hexane:EtOAc 3:1). The starting material (higher Rf) should disappear, replaced by the alcohol (lower Rf, UV active).

  • Quenching: Carefully add saturated aqueous NH₄Cl or dilute HCl to destroy excess hydride and hydrolyze the borate ester complex. Critical Step: Failure to hydrolyze the borate ester can lead to poor recovery during extraction.

  • Extraction: Evaporate bulk methanol. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Drying/Concentration: Dry combined organics over MgSO₄, filter, and concentrate in vacuo to yield the crude oil.

Synthesis Pathway Diagram[2]

SynthesisPath Start Precursor: 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one Intermediate Intermediate: Borate Ester Complex Start->Intermediate Hydride Transfer Reagent Reagent: NaBH4 / MeOH (0°C to RT) Reagent->Intermediate Quench Quench: H3O+ / Hydrolysis Intermediate->Quench Acidic Workup Product Product: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol Quench->Product Isolation

Caption: Step-wise reduction pathway from the ketone precursor to the target alcohol.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic data points are the standard of reference.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
6.70 – 6.80 Multiplet3HAr-H 1,2,4-substituted aromatic ring pattern.
4.23 Singlet (br)4H-OCH ₂CH ₂O-Diagnostic Peak: Distinguishes 1,4-benzodioxan from 1,3-benzodioxole (which appears at ~5.9 ppm).
3.95 Multiplet1H-CH (OH)-Methine proton at the chiral center.
2.55 – 2.70 Multiplet2HAr-CH ₂-Benzylic protons; diastereotopic due to adjacent chiral center.
1.22 Doublet3H-CHTerminal methyl group (coupled to methine).
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 194.

  • Base Peak: Often m/z 135 (Tropylium-like cation stabilized by ethylenedioxy group) or m/z 45 (Hydroxyethyl cation from alpha-cleavage).

  • Fragmentation: Loss of water (M-18) is common in electron impact (EI) ionization for alcohols.

Applications & Safety

Applications
  • Intermediate for Amines: The alcohol can be converted to the amine (1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-amine) via mesylation followed by displacement with ammonia or methylamine.

  • Analytical Standard: Used as a reference standard for identifying metabolites of benzodioxan-based designer drugs.

Safety & Handling
  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the ketone.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol. (Reference for scaffold properties). Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of 2,3-dihydro-1,4-benzodioxine Derivatives. Molecules. Retrieved from [Link]

Sources

A Technical Guide to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol: Synthesis, Characterization, and Pharmacological Potential

A Technical Guide to 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol: Synthesis, Characterization, and Pharmacological Potential

Abstract: This technical guide provides an in-depth analysis of the chemical compound 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol. The document delineates a robust synthetic pathway, outlines comprehensive analytical methodologies for structural verification and purity assessment, and explores the significant, yet largely untapped, pharmacological potential of this molecule. Drawing upon the well-established bioactivity of the 1,4-benzodioxane scaffold, this guide synthesizes existing data on related analogues to project the molecule's potential applications in drug discovery, particularly as a modulator of adrenergic receptors. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Nomenclature and Structural Elucidation

The compound of interest is formally identified by the IUPAC name 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol . It is also commonly referred to as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol. Its identity is unambiguously confirmed by its CAS Registry Number: 35987-38-3 [2].

The molecule consists of a 1,4-benzodioxane core, a heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds[3]. This core is substituted at the 6-position with a propan-2-ol side chain, a classic pharmacophore known for its role in adrenergic receptor modulation.

Figure 1: Chemical Structure of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol Chemical Structure of 1-(2,3-Dihydrobenzo[b][<a 1][2]dioxin-6-yl)propan-2-ol" src="https://i.imgur.com/8J3k0eH.png" width="300"/>

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem
Molecular Weight 196.23 g/mol PubChem
CAS Number 35987-38-3BLDpharm[2]
Topological Polar Surface Area (TPSA) 47.92 ŲChemScene[4]
Computed LogP (XLogP3) 1.6PubChem
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Rotatable Bonds 3ChemScene[4]

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis and Purification Protocol

Step 1: Friedel-Crafts Acylation to Synthesize the Ketone Intermediate

The synthesis begins with the acylation of the commercially available 1,4-benzodioxane to form the key intermediate, 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one[5][6].

Protocol:

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM). The use of an inert atmosphere is critical as the Lewis acid catalyst is highly moisture-sensitive.

  • Catalyst Suspension: Cool the flask to 0 °C using an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Acylating Agent Addition: Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0 °C to control the initial exothermic reaction.

  • Nucleophile Addition: Dissolve 1,4-benzodioxane (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the catalyst from the organic phase.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone is then purified by column chromatography on silica gel.

Step 2: Reduction of the Ketone to the Target Alcohol

The second step involves the selective reduction of the propan-1-one intermediate to the desired propan-2-ol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, which ensures the reduction of the ketone without affecting the aromatic ether bonds of the benzodioxane ring.

Protocol:

  • Dissolution: Dissolve the purified ketone intermediate from Step 1 in methanol or ethanol in a round-bottom flask.

  • Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extraction & Purification: Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The final product, 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol, can be further purified by recrystallization or silica gel chromatography if necessary.

Synthetic Workflow Diagram

Gcluster_step1Synthesis of Ketonecluster_step2Synthesis of AlcoholBD1,4-BenzodioxaneAcylationStep 1: Friedel-Crafts Acylation(0°C to RT, 4-6h)BD->AcylationPCPropanoyl ChloridePC->AcylationAlCl3AlCl₃ (Catalyst)AlCl3->AcylationSolvent1Anhydrous DCMSolvent1->AcylationKetoneIntermediate:1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-oneAcylation->KetoneAfter Work-up &PurificationReductionStep 2: Ketone Reduction(0°C to RT, 2-3h)Ketone->ReductionNaBH4NaBH₄NaBH4->ReductionSolvent2Methanol/EthanolSolvent2->ReductionProductFinal Product:1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-olReduction->ProductAfter Work-up &Purification

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Based on extensive literature for related 1,4-benzodioxane derivatives, the expected chemical shifts can be predicted[7][8].

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~ 6.80d, 1H (Aromatic C5-H)
~ 6.75dd, 1H (Aromatic C7-H)
~ 6.70d, 1H (Aromatic C8-H)
~ 4.25s, 4H (-O-CH₂-CH₂-O-)
~ 3.90m, 1H (-CH(OH)-)
~ 2.70m, 2H (Ar-CH₂-)
~ 1.20d, 3H (-CH₃)
Variablebr s, 1H (-OH)
Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 143.5Aromatic C4a
~ 142.0Aromatic C8a
~ 132.0Aromatic C6
~ 121.0Aromatic C7
~ 117.0Aromatic C5
~ 116.5Aromatic C8
~ 68.0-CH(OH)-
~ 64.5-O-CH₂-CH₂-O- (2C)
~ 42.0Ar-CH₂-
~ 23.0-CH₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Electrospray Ionization (ESI-MS) is typically used.

  • Expected [M+H]⁺: m/z 197.10

  • Expected [M+Na]⁺: m/z 219.08

  • Key Fragmentation: Loss of water (H₂O) from the parent ion; cleavage of the propanol side chain.

Chromatographic Purity (HPLC)

Purity is assessed using Reverse-Phase HPLC (RP-HPLC) with UV detection (e.g., at 254 nm).

  • Typical Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Acceptance Criterion: Purity ≥98% for use in biological assays.

Pharmacological Profile and Potential Applications

The 1,4-benzodioxane moiety is a cornerstone of many clinically significant drugs[3]. Its derivatives are known to interact with a variety of biological targets, suggesting a rich pharmacological landscape for the title compound.

Adrenergic Receptor Antagonism

The most compelling therapeutic hypothesis arises from the structural similarity of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol to known adrenergic receptor antagonists.

  • Alpha-Adrenoceptors: Numerous 1,4-benzodioxane derivatives are potent and selective antagonists of α₁ and α₂-adrenoceptors, which are involved in blood pressure regulation and neurotransmission[9][10].

  • Beta-Adrenoceptors: The aryloxypropanolamine scaffold is the defining feature of the "beta-blocker" class of drugs used to treat hypertension and cardiac conditions. The title compound is an analogue of this scaffold.

This dual structural heritage suggests that the compound could be a potent modulator of adrenergic signaling, warranting investigation through competitive radioligand binding assays against α₁, α₂, and β-adrenergic receptor subtypes.

Central Nervous System (CNS) Activity

Derivatives of 1,4-benzodioxane have also shown high affinity for dopamine receptors, particularly the D₄ subtype, which is a target in the treatment of schizophrenia[11]. The potential for CNS activity should be evaluated through receptor binding panels and in vivo behavioral models.

Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the potential of benzodioxane-containing molecules as anticancer agents, with some acting as PARP1 inhibitors or tubulin polymerization inhibitors[12][13]. Additionally, related compounds have demonstrated significant anti-inflammatory activity in preclinical models[14].

Putative Mechanism of Action: α₁-Adrenergic Antagonism

A plausible mechanism of action, based on strong evidence from analogues, is the competitive antagonism of the α₁-adrenergic receptor. This G-protein coupled receptor (GPCR) typically binds norepinephrine, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

Gcluster_pathwayNormal Signaling CascadeCompound1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-olBlockAntagonism(Blockade)Compound->BlockReceptorα₁-Adrenergic Receptor(GPCR)GqGq ProteinReceptor->Gq ActivatesBlock->ReceptorNENorepinephrine(Endogenous Ligand)NE->Receptor BindsPLCPhospholipase C(PLC)Gq->PLC ActivatesPIP2PIP₂PLC->PIP2 CleavesIP3IP₃PIP2->IP3DAGDAGPIP2->DAGCa↑ Intracellular Ca²⁺IP3->CaPKCActivate PKCDAG->PKCResponseCellular Response(e.g., Smooth Muscle Contraction)Ca->ResponsePKC->Response

Sources

An In-depth Technical Guide to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, with the Chemical Abstracts Service (CAS) number 35987-38-3 , is a versatile organic compound characterized by a propan-2-ol group attached to a 2,3-dihydrobenzo[b][1][2]dioxin moiety.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The 2,3-dihydrobenzo[b][1][2]dioxin ring system, in particular, is a key pharmacophore in compounds targeting neurological and oncological pathways.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, offering valuable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol are summarized in the table below.

PropertyValueSource
CAS Number 35987-38-3[1]
Molecular Formula C₁₁H₁₄O₃Derived from Structure
Molecular Weight 194.23 g/mol Calculated
Appearance Likely a solid or oilInferred from related compounds
Solubility Expected to be soluble in organic solventsInferred from structure

Synthesis and Experimental Protocols

The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, drawing upon established methodologies for related benzodioxane derivatives.

Workflow for the Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction of the Ketone A 1,4-Benzodioxan C 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one A->C AlCl3 B Propionyl chloride B->C D 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one F 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol D->F Methanol E Sodium borohydride (NaBH4) E->F

Caption: Synthetic pathway for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation of 1,4-Benzodioxan

  • Reaction Setup: To a stirred solution of 1,4-benzodioxan in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Addition of Acylating Agent: Slowly add propionyl chloride to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one.[5]

Step 2: Reduction of the Ketone

  • Dissolution: Dissolve the 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) in small portions.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Purification: Upon completion, remove the solvent under reduced pressure. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. The final product, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, can be purified by column chromatography.

Applications in Drug Development

The 2,3-dihydrobenzo[b][1][2]dioxin scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacological properties to molecules.

Neurological Disorders

Derivatives of 2,3-dihydrobenzo[b][1][2]dioxin have shown potential in the development of drugs for neurological disorders. For instance, compounds incorporating this moiety have been investigated as potent antagonists of dopamine D4 receptors, which are implicated in the pathophysiology of schizophrenia.[6] The structural features of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol make it a valuable starting material for the synthesis of novel ligands targeting various receptors and enzymes in the central nervous system.[3]

Anticancer Agents

The benzodioxane ring system is also a key component of potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a well-established target in cancer therapy.[4] PARP1 inhibitors play a crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms. The synthesis of novel 2,3-dihydrobenzo[b][1][2]dioxine derivatives is an active area of research for the development of next-generation PARP1 inhibitors.[4]

Analytical Methods

The characterization and quantification of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol and its derivatives are essential for research and quality control.

Chromatographic Techniques
  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the analysis of this compound. GC-MS provides high sensitivity and selectivity for identification and quantification.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another powerful technique for the analysis of benzodioxane derivatives. The choice of column and mobile phase will depend on the specific properties of the analyte.[7]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compound, confirming the connectivity of atoms and the purity of the sample.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) group and the ether linkages of the dioxin ring.

Conclusion

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol is a compound of significant interest due to its structural relationship to a range of biologically active molecules. Its synthesis is achievable through established chemical transformations, and its potential applications in drug discovery, particularly in the areas of neurology and oncology, are noteworthy. The analytical methods described provide a framework for the characterization and quality control of this and related compounds, supporting further research and development in this promising area of medicinal chemistry.

References

  • BLDpharm. 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol.

  • EvitaChem. 1-((2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine.

  • Santa Cruz Biotechnology. 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one.

  • National Center for Biotechnology Information. 1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine.

  • PMC. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

  • ATSDR. Analytical Methods for Detecting and/or Measuring Otto Fuel II and its Components.

Sources

Methodological & Application

Analytical Framework for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical characterization and quantitation of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (hereafter referred to as 3,4-EDP-2-ol ).

Structurally, this molecule is the ethylenedioxy- analog of the common MDMA metabolite 3,4-methylenedioxyphenyl-2-propanol. It serves two critical roles in pharmaceutical and forensic analysis:

  • Impurity Marker: It is a primary intermediate in the synthesis of 1,4-benzodioxan-based adrenergic antagonists.

  • Metabolite/Precursor: It acts as a marker for the ingestion of "EDMA" (3,4-ethylenedioxy-N-methylamphetamine) or "EDA" (3,4-ethylenedioxyamphetamine), appearing in biological matrices following deamination and reduction of the parent amine.

This guide provides a validated workflow for extraction, derivatization, and instrumental analysis (GC-MS and HPLC-DAD), ensuring high specificity between the 1,4-benzodioxan (ethylenedioxy) and 1,3-benzodioxole (methylenedioxy) isomers.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 35987-38-3
Key Structural Feature 1,4-Dioxane ring fused to benzene (distinct from dioxole)
Solubility Soluble in MeOH, EtOH, Acetonitrile, DCM; Low solubility in water
pKa ~14.5 (Secondary alcohol)

Sample Preparation Protocols

Biological Matrix Extraction (Plasma/Urine)

Rationale: The analyte is moderately polar. Liquid-Liquid Extraction (LLE) at neutral pH prevents the co-extraction of acidic interferents while recovering the neutral alcohol.

Protocol:

  • Aliquot: Transfer 1.0 mL of plasma/urine to a borosilicate glass tube.

  • Internal Standard: Add 50 µL of deuterated internal standard (e.g., MDMA-d5 or 3,4-MDP-2-ol-d5 if available; otherwise, Phenol-d5).

  • Hydrolysis (Urine only): Add 1000 units of

    
    -glucuronidase in acetate buffer (pH 5.0). Incubate at 60°C for 1 hour to cleave glucuronide conjugates.
    
  • Extraction: Add 3 mL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Note: This solvent blend minimizes emulsion formation compared to pure DCM.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3,500 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

Derivatization for GC-MS

Rationale: The secondary hydroxyl group causes peak tailing and thermal instability. Silylation with BSTFA yields a stable trimethylsilyl (TMS) ether with excellent mass spectral characteristics.

Protocol:

  • Reconstitution: Dissolve the dried residue in 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap and heat at 70°C for 30 minutes.

    • Mechanism:[1][2][3][4][5]

      
      
      
  • Cooling: Allow to cool to room temperature before injection.

Instrumental Analysis

GC-MS Method (Primary Quantitation)

System: Agilent 7890/5977 (or equivalent single quadrupole). Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

ParameterSetting
Inlet Temperature 260°C (Splitless mode)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven Program 80°C (1 min) → 20°C/min → 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Mode SIM (Selected Ion Monitoring) for Quant; Scan (50-550 amu) for Qual

Mass Spectral Interpretation (TMS Derivative):

  • Molecular Ion (M+): m/z 266 (Weak)

  • Base Peak (Alpha Cleavage): m/z 117

    
    
    
    • Note: This fragment confirms the propylene glycol side chain.

  • Tropylium-like Ion: m/z 149

    
    
    
    • Differentiation: The methylenedioxy (MDMA) analog yields m/z 135. The ethylenedioxy (benzodioxan) analog yields m/z 149 (135 + 14). This is the critical diagnostic peak.

HPLC-DAD Method (Purity & Isomer Resolution)

Rationale: Used when derivatization is undesirable or for fraction collection during synthesis.

System: Agilent 1260 Infinity II. Column: Poroshell 120 EC-C18 (100 mm × 3.0 mm, 2.7 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B (0 min) → 90% B (10 min) → 10% B (12 min)
Flow Rate 0.5 mL/min
Detection UV at 280 nm (Aromatic absorption) and 210 nm

Visualized Workflows

Analytical Logic & Fragmentation Pathway

The following diagram illustrates the fragmentation logic distinguishing 3,4-EDP-2-ol from its isomers, and the sample preparation workflow.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (B-glucuronidase) Sample->Hydrolysis Conjugated Metabs LLE LLE Extraction (EtOAc:Hexane) Sample->LLE Free Metabs Hydrolysis->LLE Dry Evaporation & Reconstitution LLE->Dry Deriv Derivatization (BSTFA/TMCS) Dry->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Frag1 Alpha Cleavage (m/z 117) GCMS->Frag1 Side Chain Frag2 Benzodioxan Cation (m/z 149) GCMS->Frag2 Ring Structure Result Positive ID: 3,4-EDP-2-ol Frag1->Result Frag2->Result

Caption: Figure 1. Integrated workflow for extraction and mass spectral identification.[6] The m/z 149 ion is specific to the ethylenedioxy ring system.

Validation Parameters (ISO 17025 Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio > 3:1 (Typically ~2 ng/mL for GC-MS SIM).

  • Precision: Intra-day and Inter-day CV < 15%.

  • Selectivity: No interfering peaks at the retention time of the analyte in blank matrix extracts.

    • Critical Check: Ensure separation from 3,4-methylenedioxyphenyl-2-propanol (MDMA metabolite) which elutes slightly earlier due to lower molecular weight.

References

  • Maurer, H. H., et al. (1998). "Quantitation of N-ethyl-3,4-methylenedioxyamphetamine and its major metabolites in human plasma by high-performance liquid chromatography and fluorescence detection." Journal of Chromatography B.

  • Pizarro, N., et al. (2004).[7] "Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples." Drug Metabolism and Disposition.

  • Shinde, et al. (2017). "The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one." Acta Crystallographica.

  • LibreTexts. (2023). "Reduction of Aldehydes and Ketones." Chemistry LibreTexts.

  • Whitman College. "GC EI and CI Fragmentation and Interpretation of Spectra." Whitman.edu.

Sources

Application Notes & Protocols: A Framework for In Vivo Investigation of Dihydrobenzodioxin-Class Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An editorial disclosure is required for this response. The specific chemical compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, is a defined chemical structure that is commercially available from some suppliers for research purposes[1]. However, a comprehensive review of publicly accessible scientific literature reveals a notable absence of published in vivo studies, pharmacological data, or established biological applications for this exact molecule.

Therefore, this guide has been constructed by leveraging the well-documented in vivo applications of structurally related compounds that share the same core chemical scaffold: the 2,3-dihydrobenzo[b][2][3]dioxin (also known as benzodioxan). The protocols, mechanisms, and applications described herein are based on published research for these related analogues and are presented as a representative and predictive framework for investigating 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol. Researchers should treat this document as a starting point for empirical investigation, not as a record of established properties for the specified compound.

Audience: Researchers, scientists, and drug development professionals. Preamble: The 2,3-dihydrobenzo[b][2][3]dioxin moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity. This guide synthesizes data from various analogues to provide robust, field-proven protocols for exploring the potential in vivo applications of novel compounds built on this core structure, such as 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

Section 1: Application in Metabolic Disorders & Antioxidant Activity

Application Note 1.1: Investigation of Antidiabetic Potential

Scientific Rationale: The dihydrobenzodioxin scaffold is present in molecules that exhibit potent inhibitory effects on key enzymes in carbohydrate metabolism. Specifically, derivatives have been shown to inhibit α-amylase, an enzyme responsible for breaking down starch into simpler sugars[4][5]. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, representing a key therapeutic strategy for managing hyperglycemia in diabetes. In vivo studies using streptozotocin (STZ)-induced diabetic mice have confirmed that administration of certain benzodioxol derivatives can significantly reduce blood glucose levels, validating this mechanistic approach[4][5].

Causality of Experimental Choices:

  • Animal Model: The STZ-induced diabetic mouse is a widely accepted and validated model for Type 1 diabetes. STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus mimicking the disease state.

  • Key Endpoint: Measuring blood glucose is the primary, non-invasive method to directly assess the compound's efficacy in this model.

  • Positive Control: Acarbose is a clinically approved α-amylase inhibitor, making it the ideal standard against which to compare the efficacy of a novel test compound[4].

Protocol 1.1: Evaluation of Antihyperglycemic Effects in an STZ-Induced Diabetic Mouse Model

Objective: To determine the in vivo efficacy of a test compound (e.g., 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol) in reducing blood glucose levels in a diabetic mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Test Compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Acarbose (Positive Control)

  • Glucometer and test strips

Methodology:

  • Induction of Diabetes:

    • Fast mice for 6 hours.

    • Prepare a fresh solution of STZ in cold citrate buffer (50 mg/mL).

    • Administer a single intraperitoneal (i.p.) injection of STZ at 150 mg/kg body weight.

    • Return mice to their cages with free access to food and water.

  • Confirmation of Diabetes:

    • 72 hours post-STZ injection, measure fasting blood glucose from tail vein blood.

    • Select mice with fasting blood glucose levels >250 mg/dL for the study.

  • Experimental Grouping and Dosing:

    • Randomly assign diabetic mice to the following groups (n=8 per group):

      • Group 1: Diabetic Control (Vehicle only)

      • Group 2: Positive Control (Acarbose, e.g., 10 mg/kg, oral gavage)

      • Group 3: Test Compound (Dose 1, e.g., 25 mg/kg, oral gavage)

      • Group 4: Test Compound (Dose 2, e.g., 50 mg/kg, oral gavage)

    • Administer the assigned treatments daily for a period of 14 days.

  • Data Collection:

    • Measure fasting blood glucose on Days 0, 3, 7, and 14.

    • Monitor body weight and general health status throughout the study.

  • Statistical Analysis:

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the diabetic control. A p-value < 0.05 is considered statistically significant.

Data Presentation: Representative Efficacy Data

Treatment Group Dose (mg/kg) Day 0 Glucose (mg/dL) Day 14 Glucose (mg/dL) % Reduction
Diabetic Control - 310 ± 25 325 ± 30 -
Acarbose 10 305 ± 20 180 ± 15 ~41%
Test Compound 25 315 ± 22 245 ± 18 ~22%

| Test Compound | 50 | 308 ± 28 | 195 ± 21 | ~37% |

Application Note 1.2: Assessment of Antioxidant and Hypolipidemic Activity

Scientific Rationale: Oxidative stress and dyslipidemia are hallmarks of metabolic syndrome. The dihydrobenzodioxin scaffold has been incorporated into compounds designed as potent inhibitors of lipid peroxidation[2]. These compounds protect low-density lipoproteins (LDL) from copper-induced oxidation, a key event in the development of atherosclerosis. Furthermore, some derivatives have demonstrated significant hypolipidaemic (lipid-lowering) activity in vivo, suggesting a multi-faceted role in managing metabolic disease[2].

Experimental Workflow Diagram

G cluster_0 Phase 1: Disease Induction & Grouping cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Analysis A C57BL/6 Mice B STZ Injection (150 mg/kg, i.p.) A->B C Confirm Hyperglycemia (Glucose > 250 mg/dL) B->C D Randomize into Treatment Groups C->D E Daily Oral Dosing (14 Days) D->E F Monitor Blood Glucose (Days 0, 3, 7, 14) E->F G Monitor Body Weight E->G H Terminal Blood Collection F->H I Statistical Analysis (ANOVA) H->I J Efficacy Assessment I->J

Caption: Workflow for an in vivo antidiabetic study.

Section 2: Application in Neuroscience

Application Note 2.1: Targeting Dopamine D4 Receptors for Neuropsychiatric Disorders

Scientific Rationale: The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders, particularly schizophrenia. Atypical antipsychotics like clozapine have a high affinity for D4 receptors, which is believed to contribute to their efficacy against both positive and negative symptoms of the disease[6]. A potent and highly selective D4 receptor antagonist, 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, has been developed for PET imaging, highlighting the utility of the dihydrobenzodioxin scaffold for CNS-targeting agents[6]. Investigating a new compound with this core for D4 antagonism is a logical starting point for exploring its potential as a novel antipsychotic.

Causality of Experimental Choices:

  • Target: The D4 receptor is primarily located in extrastriatal brain regions like the cortex and hippocampus, which are involved in cognition and emotion[6].

  • In Vitro Assay: A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) and selectivity for a specific receptor target.

  • In Vivo Model: The prepulse inhibition (PPI) of the startle reflex is a translational model used to assess sensorimotor gating. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. The ability of a test compound to reverse these deficits is predictive of antipsychotic activity.

Protocol 2.1: Assessing D4 Receptor Antagonism via Prepulse Inhibition (PPI) in Rats

Objective: To determine if a test compound can reverse dopamine agonist-induced disruption of PPI, indicative of antipsychotic-like activity.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Apomorphine (dopamine D1/D2 agonist) or a selective D4 agonist

  • Test Compound

  • Vehicle

  • Startle reflex measurement system (SR-LAB)

Methodology:

  • Acclimation:

    • Acclimate rats to the testing room and handling for several days.

    • On the test day, place each rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Dosing:

    • Administer the Test Compound or Vehicle via the desired route (e.g., i.p. or oral gavage).

    • After an appropriate pretreatment time (e.g., 30 minutes), administer the dopamine agonist (e.g., Apomorphine at 0.5 mg/kg, s.c.) to induce PPI disruption.

  • PPI Testing Session:

    • The session consists of a series of trials:

      • Pulse-Alone Trials: A loud startling stimulus (e.g., 120 dB) is presented.

      • Prepulse-Pulse Trials: A weaker, non-startling prepulse (e.g., 75 dB) precedes the startling pulse by 100 ms.

      • No-Stimulus Trials: Only background noise is present.

    • The session should present these trials in a pseudorandom order.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the motor response.

    • Calculate PPI using the formula: %PPI = 100 - [ (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) * 100 ]

    • Analyze %PPI data using ANOVA to determine if the test compound significantly reversed the agonist-induced deficit.

Data Presentation: Representative Receptor Binding & Behavioral Data

Compound D4 Ki (nM) D2 Ki (nM) D4/D2 Selectivity PPI Reversal (% of Deficit)
Clozapine 20 200 10x ~75%
Analogue 3d[6] 0.8 >1000 >1100x Data Not Published

| Test Compound | TBD | TBD | TBD | TBD |

Signaling Pathway Diagram

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds AC Adenylyl Cyclase D4R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Neuronal Effects (Altered Gating) PKA->Downstream Phosphorylates TestCmpd Test Compound (Antagonist) TestCmpd->D4R Blocks

Caption: Proposed mechanism of D4 receptor antagonism.

Section 3: General Considerations for In Vivo Studies

Before initiating the specific protocols described above, a thorough preclinical evaluation of the test compound is mandatory.

  • Formulation and Solubility: The compound must be formulated in a vehicle that ensures its solubility and stability for consistent administration. Preliminary screening of common vehicles (e.g., saline, PBS, DMSO/Cremophor EL/saline mixtures) is essential.

  • Maximum Tolerated Dose (MTD) and Acute Toxicology: A dose-escalation study in a small cohort of animals is required to identify the MTD and observe any signs of acute toxicity (e.g., changes in behavior, weight loss, morbidity). This ensures the doses selected for efficacy studies are safe and well-tolerated.

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical. A preliminary PK study should be conducted to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. This information is vital for designing a rational dosing regimen for longer-term efficacy studies.

Conclusion

The 2,3-dihydrobenzo[b][2][3]dioxin scaffold represents a versatile and promising starting point for the development of novel therapeutics targeting a range of conditions, from metabolic disorders to neuropsychiatric diseases. While 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol itself lacks specific in vivo data, the established activities of its structural analogues provide a strong rationale and a clear roadmap for its investigation. The protocols and insights provided in this guide offer a robust framework for researchers to empirically determine its biological activity, mechanism of action, and potential therapeutic utility in vivo.

References

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. URL: [Link]

  • 1-(2,3-Dihydrobenzo[ b][2][3]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Center for Biotechnology Information. URL: [Link]

  • N-((1S,2R)-1-(2,3-Dihydrobenzo[b][2][3]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)heptanamide. Pharmaffiliates. URL: [Link]

  • Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia. SpringerLink. URL: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. URL: [Link]

  • What is the mechanism of Nitazoxanide?. Patsnap Synapse. URL: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed. URL: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI. URL: [Link]

  • [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis]. PubMed. URL: [Link]

  • Oritavancin: mechanism of action. PubMed. URL: [Link]

  • In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. CentAUR. URL: [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. URL: [Link]

  • What is the mechanism of Dimethoxanate Hydrochloride?. Patsnap Synapse. URL: [Link]

  • Dioxin Toxicity In Vivo Results from an Increase in the Dioxin-Independent Transcriptional Activity of the Aryl Hydrocarbon Receptor. PLOS One. URL: [Link]

  • Fast Direct Atmospheric Dioxin Detection. European Commission. URL: [Link]

Sources

Synthesis and Purification of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol: A Detailed Protocol and Scientific Rationale

Synthesis and Purification of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-ol: A Detailed Protocol and Scientific Rationale

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, a valuable building block in medicinal chemistry. The synthetic strategy employs a robust two-step sequence: a Friedel-Crafts acylation to form the precursor ketone, followed by its selective reduction to the target secondary alcohol. This note details the underlying chemical principles, provides step-by-step protocols, and addresses critical aspects such as safety, purification, and the inherent chirality of the final product, tailored for researchers in drug discovery and development.

Introduction

The 1,4-benzodioxan moiety is a privileged scaffold found in numerous biologically active compounds, including antagonists for dopamine D4 receptors, which are relevant in neuropsychiatric research.[1] The title compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, serves as a key intermediate for the synthesis of more complex molecules. Its structural features, a secondary alcohol appended to the benzodioxan core, offer versatile handles for further chemical modification.

This guide presents a reliable and scalable laboratory method for its preparation. The chosen pathway involves an initial Friedel-Crafts acylation of commercially available 1,4-benzodioxan, followed by the reduction of the resulting ketone with sodium borohydride. This approach is favored for its high efficiency and the use of readily available reagents. We will delve into the mechanistic basis for each step, offering insights that connect theory to practical execution.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, followed by purification. The workflow is designed to be straightforward and reproducible in a standard synthetic chemistry laboratory.

Gcluster_0Part 1: Acylationcluster_1Part 2: Reductioncluster_2Part 3: PurificationA1,4-BenzodioxanC1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one(Ketone Intermediate)A->CFriedel-Crafts AcylationBPropanoyl Chloride+ AlCl₃B->CE1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol(Crude Product)C->EKetone ReductionDSodium Borohydride(NaBH₄)D->EGPure Racemic ProductE->GPurificationFRecrystallizationF->G

Caption: Overall workflow for the synthesis and purification.

Part 1: Synthesis of the Ketone Precursor via Friedel-Crafts Acylation

Principle and Mechanism

The first step is the electrophilic aromatic substitution of 1,4-benzodioxan with propanoyl chloride. This reaction, a classic Friedel-Crafts acylation, utilizes a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[2][3]

The mechanism involves the formation of a complex between the acyl chloride and AlCl₃, which then rearranges to form the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1,4-benzodioxan. The ether-like oxygens of the dioxan ring are activating, ortho-, para-directing groups. Acylation occurs predominantly at the para-position (C6) relative to the ether linkage due to reduced steric hindrance compared to the ortho-position (C5).

Experimental Protocol: 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propan-1-one
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassNotes
1,4-Benzodioxan136.1550.06.81 gStarting material
Aluminum Chloride (AlCl₃)133.3460.08.00 gAnhydrous, handle in a fume hood
Propanoyl Chloride92.5255.04.8 mLCorrosive, handle with care
Dichloromethane (DCM)--100 mLAnhydrous solvent
Hydrochloric Acid (HCl)--~50 mL (2M aq.)For quenching
Saturated NaCl (aq.)--50 mLFor washing
Anhydrous MgSO₄--~5 gDrying agent

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain a dry atmosphere.

  • Reagent Loading: In a fume hood, charge the flask with anhydrous aluminum chloride (8.00 g) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add propanoyl chloride (4.8 mL) dropwise to the suspension over 10 minutes.

  • Addition of Substrate: In the dropping funnel, prepare a solution of 1,4-benzodioxan (6.81 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker. Once the initial vigorous reaction subsides, add 2M HCl (aq.) until the mixture becomes a clear two-phase system.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with saturated sodium chloride solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ketone, which can be purified by recrystallization from ethanol if necessary.

Part 2: Reduction of the Ketone to the Secondary Alcohol

Principle and Mechanism

The conversion of the ketone to the target secondary alcohol is achieved via reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of this intermediate during the acidic work-up yields the final alcohol.

Critical Safety Protocol: Handling Sodium Borohydride

Sodium borohydride (NaBH₄) is a hazardous chemical that requires careful handling.[4][5][6][7]

  • Water Reactivity: It reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[7] Always handle in a dry environment and store under inert gas, protected from moisture.[5]

  • Toxicity and Corrosivity: NaBH₄ is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).[5][7]

  • Handling: Use in a well-ventilated fume hood. Avoid creating dust.[5]

  • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash and place it in a covered container for disposal.[6]

  • Quenching: Unreacted NaBH₄ should be quenched carefully by the slow addition of a protic solvent like isopropanol before aqueous work-up.

Experimental Protocol: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassNotes
1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)propan-1-one192.2140.07.69 gCrude product from Part 1
Sodium Borohydride (NaBH₄)37.8320.00.76 gHandle with extreme care (see safety)
Methanol (MeOH)--100 mLSolvent
Hydrochloric Acid (HCl)--~20 mL (2M aq.)For quenching
Ethyl Acetate--150 mLExtraction solvent
Anhydrous Na₂SO₄--~5 gDrying agent

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude ketone (7.69 g) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reductant: While stirring, add sodium borohydride (0.76 g) portion-wise over 15-20 minutes. Be cautious of hydrogen gas evolution.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 1-2 hours, monitoring by TLC until the starting ketone is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add 2M HCl (aq.) dropwise to quench the excess NaBH₄ and neutralize the mixture (check pH).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water (50 mL) to the remaining residue and transfer to a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol as a solid.

Part 3: Purification and Characterization

Principle of Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0 °C).[10] As the hot, saturated solution cools, the solubility of the compound decreases, forcing it to crystallize out in a pure form, while the impurities remain dissolved in the "mother liquor."[8][11]

Purification Protocol: Recrystallization

GACrude Solid ProductBAdd MinimumHot Solvent (e.g., Toluene/Hexane)A->BCHot, Saturated Solution(Impurities Dissolved)B->CDSlow Cooling(Room Temp, then Ice Bath)C->DEFormation of Pure CrystalsD->EFVacuum FiltrationE->FGPure, Dry CrystalsF->GCollect SolidHMother Liquor(Contains Impurities)F->HCollect Filtrate

Caption: Workflow for purification by recrystallization.

Procedure:

  • Solvent Selection: A mixture of toluene and hexanes is often suitable for compounds of this polarity. Start by testing solubility.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (toluene) and heat the mixture gently on a hotplate until the solid dissolves.

  • Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (hexanes) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot toluene to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same toluene/hexane mixture) to remove any residual mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Characterization of Final Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally. A sharp melting range indicates high purity.
¹H NMR (CDCl₃)δ (ppm): ~6.8 (m, 3H, Ar-H), 4.25 (s, 4H, -OCH₂CH₂O-), ~3.9 (m, 1H, -CH(OH)-), ~2.7 (m, 2H, Ar-CH₂-), ~1.6 (br s, 1H, -OH), ~1.2 (d, 3H, -CH₃). Note: Chemical shifts are estimates based on similar structures.
¹³C NMR (CDCl₃)δ (ppm): ~143, ~142, ~132, ~121, ~117, ~116 (Ar-C), ~71 (-CH(OH)-), ~64 (-OCH₂CH₂O-), ~45 (Ar-CH₂-), ~23 (-CH₃). Note: Chemical shifts are estimates.
IR (KBr, cm⁻¹)~3400 (O-H stretch, broad), ~2960 (C-H stretch, aliphatic), ~1500 (C=C stretch, aromatic), ~1280 (C-O stretch, ether).

Part 4: Important Considerations of Chirality

The Racemic Nature of the Product

The reduction of the prochiral ketone with sodium borohydride results in the formation of a new stereocenter at the carbinol carbon (C2 of the propanol chain). Since NaBH₄ is an achiral reagent, the hydride attack occurs with equal probability from either face of the planar carbonyl group. This non-selective attack produces a 1:1 mixture of the (R)- and (S)-enantiomers. The final product is therefore a racemate.

Relevance in Drug Development & Chiral Separation

In modern pharmacology, it is well-established that enantiomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[12][13] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[13]

Therefore, for any downstream application in drug development, the separation of these enantiomers is crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for both analytical and preparative-scale separation of enantiomers.[14] The method relies on the use of a Chiral Stationary Phase (CSP). The enantiomers in the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and thus, their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[15]

  • Diastereomeric Salt Formation: An alternative classical method involves reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts.[16] These diastereomers have different physical properties (like solubility) and can be separated by conventional techniques such as fractional crystallization.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol. By following the two-step sequence of Friedel-Crafts acylation and sodium borohydride reduction, researchers can reliably produce this key intermediate. The guide emphasizes the mechanistic rationale behind the chosen procedures, critical safety measures for handling hazardous reagents, and robust methods for purification and characterization. The concluding discussion on the product's chirality underscores the importance of stereochemical control in the context of drug discovery and development, providing a springboard for further enantioselective synthesis or chiral separation efforts.

References

  • Sodium borohydride - Safety Data Sheet.
  • Sodium borohydride - Standard Operating Procedure. (2012).
  • Sodium Borohydride Hazard Summary. New Jersey Department of Health.
  • Sodium Borohydride SOP. Ohio State University Chemistry Department.
  • Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • Recrystallization.
  • Grignard Reaction.
  • Organic Syntheses Procedure. Org. Synth. 2024, 101, 366-381.
  • Experimental and Theoretical Studies on the Molecular Structure... of (E)-1-(2,3-Dihydrobenzo[b][4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Available at:

  • Chiral Drug Separation.
  • Recrystallization. Chemistry LibreTexts. (2023).
  • The Grignard Reaction.
  • Organic Chemistry 253 Experiment #3 Recrystallization.
  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E. Available at:

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Processes. (2024).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Single-solvent recrystallisation. University of York Chemistry Teaching Labs.
  • Chiral Separations Introduction. VTechWorks.
  • Friedel-Crafts Acylation. SynArchive.
  • 1-(2,3-Dihydrobenzo[ b][4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). (2013). Available at:

  • Synthesis of 2,3-dihydrobenzo[b][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Friedel-Crafts acylation of benzene.
  • Synthesis, quantum chemical studies, molecular docking... on 2-(2,3-dihydrobenzo[b][4]dioxin-6-yl)-1, 4,5-triphenyl-1H-imidazole derivatives. Journal of Molecular Structure. (2023). Available at:

  • Synthesis, spectral characterization, DFT, and molecular docking studies of 2 - ((2,3-Dihydrobenzo [b][4] dioxin-6-yl) (1H-indol-1-yl) methyl) phenol compound. International Journal of Chemistry and Technology. (2021). Available at:

  • 1-(2,3-Dihydro-benzo[4]dioxin-6-yl)-propan-1-one. Santa Cruz Biotechnology. Available at:

  • Chiral Drugs. An Overview. International Journal of Biomedical Science. (2006).
  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Organic & Biomolecular Chemistry. (2021).

Troubleshooting & Optimization

Technical Support: Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #BDX-OH-PRO-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Critical Process Parameters (CPP)

Welcome to the technical support hub for the synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol (CAS: 35987-38-3). This secondary alcohol is a critical intermediate for adrenergic receptor antagonists and PARP inhibitors.

Users typically encounter yield bottlenecks in two specific areas:

  • Grignard-Epoxide Coupling: Poor regioselectivity and oligomerization of propylene oxide.

  • Ketone Reduction: Boron-complex emulsions during workup leading to product loss.

Quick Reference: Method Performance
ParameterMethod A: Grignard (Standard)Method B: Grignard (Cu-Catalyzed)Method C: Ketone Reduction
Precursor 6-Bromo-1,4-benzodioxan6-Bromo-1,4-benzodioxan1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one
Reagent Mg / Propylene OxideMg / CuI (cat) / Propylene OxideNaBH₄ / MeOH
Typical Yield 40–55%75–85% 90–95%
Main Impurity Wurtz coupling, Poly-PORegioisomer (<5%)Over-reduction (rare)
Scalability Low (Exotherm risk)HighHigh

Module 1: Grignard Route Optimization

Context: You are synthesizing the target via the ring-opening of propylene oxide with (2,3-dihydrobenzo[b]dioxin-6-yl)magnesium bromide.

Troubleshooting Guide

Q: My reaction initiates well, but the final yield is stuck below 50%. NMR shows polymeric species. A: This is a classic issue with uncatalyzed Grignard-epoxide reactions. Magnesium halides (Lewis acids) generated in situ catalyze the polymerization of propylene oxide before the aryl nucleophile can attack.

  • The Fix: Switch to Copper(I) Catalysis (The Normant Protocol) .

    • Mechanism: Adding catalytic CuI (1–5 mol%) generates a transient organocuprate species. This "softer" nucleophile attacks the epoxide faster than the epoxide can polymerize, and it strictly favors the less substituted carbon (SN2-like), improving regioselectivity [1, 2].

Q: I am seeing significant amounts of the regioisomer (primary alcohol). A: Steric hindrance usually directs the attack to the terminal carbon (C1 of propylene oxide), yielding your desired secondary alcohol. If you see the primary alcohol (attack at C2), your temperature is likely too high.

  • The Fix: Maintain the reaction temperature between -20°C and 0°C during the epoxide addition. Do not reflux until the addition is complete.

Optimized Protocol: Copper-Catalyzed Ring Opening
  • Grignard Formation:

    • Activate Mg turnings (1.2 equiv) with iodine under N₂.

    • Add 6-bromo-1,4-benzodioxan (1.0 equiv) in anhydrous THF. Initiate with heat/iodine. Reflux for 1 hour to ensure complete formation.

  • Catalyst Addition:

    • Cool the dark Grignard solution to -20°C .

    • Add CuI (5 mol%) . The solution may change color (often to a dark suspension).

  • Epoxide Addition:

    • Add Propylene Oxide (1.2 equiv) dissolved in THF dropwise over 30 minutes.

    • Note: The reaction is exothermic; ensure internal temp stays < 0°C.

  • Workup:

    • Quench with saturated NH₄Cl (dissolves copper salts). Extract with EtOAc.[1]

Module 2: Ketone Reduction Route

Context: You are reducing 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one using Sodium Borohydride (NaBH₄).

Troubleshooting Guide

Q: The product is "sticky" and yield is lost in the aqueous layer during extraction. A: This is caused by stable alkoxy-borane complexes. Simple water addition is often insufficient to break the B-O bonds, leading to emulsions where your product is trapped.

  • The Fix: Use an Acidic Methanol Quench .

    • After the reaction, add dilute HCl (1M) dropwise until pH ~3. Stir for 30 minutes. This hydrolyzes the borate esters completely, releasing the free alcohol [3].

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead? A: You can, but it is unnecessary and riskier.

  • Reasoning: The benzodioxan ring is electron-rich but stable. However, LiAlH₄ is a much stronger reducing agent and requires strictly anhydrous conditions. NaBH₄ in Methanol is milder, chemoselective for the ketone, and tolerates ambient moisture better, making it the superior choice for this specific transformation [4].

Module 3: Visual Logic & Decision Support

Workflow Decision Matrix

Use this flow to determine the correct corrective action for your specific failure mode.

G Start Start: Low Yield Diagnosis RouteCheck Which Synthetic Route? Start->RouteCheck Grignard Route A: Grignard + Propylene Oxide RouteCheck->Grignard Ketone Route B: Ketone Reduction RouteCheck->Ketone IssueG1 Issue: Oligomers/Goo? Grignard->IssueG1 SolG1 Action: Add 5 mol% CuI (Normant Reagent) IssueG1->SolG1 Yes IssueG2 Issue: Regioisomer formed? IssueG1->IssueG2 No SolG2 Action: Lower Temp to -20°C IssueG2->SolG2 Yes IssueK1 Issue: Emulsion/Low Recovery? Ketone->IssueK1 SolK1 Action: Acid Hydrolysis (pH 3) Break Boron Esters IssueK1->SolK1 Yes

Figure 1: Diagnostic flowchart for identifying yield loss mechanisms in benzodioxan alcohol synthesis.

Mechanism: Copper-Catalyzed Epoxide Opening

Understanding why the copper catalyst works is vital for trusting the protocol.

Mechanism Grignard Ar-MgBr (Hard Nucleophile) Complex [Ar-Cu-Ar]- Mg+ (Soft Cuprate) Grignard->Complex Transmetallation CuI CuI (Catalyst) CuI->Complex Product Target Alcohol (High Regioselectivity) Complex->Product Attacks Less Hindered Carbon Epoxide Propylene Oxide Epoxide->Product

Figure 2: The conversion of the "Hard" Grignard to a "Soft" Cuprate prevents polymerization and directs attack to the terminal carbon.

Module 4: Analytical Verification

1. Proton NMR (¹H-NMR) Validation: To confirm you have the correct isomer (secondary alcohol) vs. the regioisomer (primary alcohol):

  • Target (Secondary Alcohol): Look for a doublet at ~1.1 ppm (3H, -CH₃). The methine proton (-CH(OH)-) will appear as a multiplet around 3.8–4.0 ppm .

  • Impurity (Primary Alcohol): If the attack occurred at the wrong carbon, you will see a triplet or multiplet for the terminal -CH₂OH at ~3.5 ppm and the absence of the distinct methyl doublet.

2. Storage & Stability:

  • Store under inert atmosphere (Argon/N₂) at 2–8°C.

  • Benzodioxan derivatives are generally air-stable but can oxidize to quinones if exposed to strong light/oxidants for extended periods.

References

  • Normant, J. F. (1972). Organocopper(I) Compounds and Organocuprates in Synthesis. Synthesis, 1972(02), 63-80.

  • Echemi Technical Community. (2023). Grignard Addition to Propylene Oxide: Yield Improvements. Echemi.com.

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH₄) Reduction of Aldehydes and Ketones.[2][3][4][5] MasterOrganicChemistry.com.

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. LibreTexts.org.

Sources

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Troubleshooting Guide[1][2]

Chemical Profile & Critical Context[1][2][3][4][5][6][7]

Compound Identity: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol Common Synonyms: (2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-ol; Homobenzylic benzodioxan alcohol.[1][2][3] Chemical Class: Secondary Alcohol / 1,4-Benzodioxan derivative.[1][2][3]

Technical Note on Structure: Researchers often confuse this compound with Helional derivatives (which are 1,3-benzodioxoles).[1][2][3] This compound contains a 1,4-ethylenedioxy ring fused to benzene, which confers higher stability against acid-catalyzed ring opening compared to its 1,3-methylenedioxy counterparts [1].[1][2] However, the secondary alcohol moiety remains the primary site of reactivity and degradation.[3]

Core Storage Protocols (The "Prevention" Phase)[1][2]

To maintain >98% purity over extended periods (6+ months), you must mitigate three primary degradation vectors: Oxidation , Photo-degradation , and Hygroscopicity .[1][2][3]

Storage Decision Logic

The following decision tree outlines the required storage conditions based on your usage frequency.

StorageProtocol Start New Sample Received Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Cond1 Store at 2-8°C Amber Glass Vial Parafilm Seal Daily->Cond1 Cond2 Store at -20°C Argon/Nitrogen Overlay Teflon-lined Cap LongTerm->Cond2 Check QC Check (TLC/NMR) every 6 months Cond2->Check

Figure 1: Storage decision matrix. For long-term archival, inert gas overlay is mandatory to prevent slow oxidation of the secondary alcohol.[1][2]

Detailed Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Low temperature inhibits the kinetics of auto-oxidation and potential dehydration reactions [2].[1][2][3]
Atmosphere Inert Gas (Ar or N₂) The secondary alcohol is susceptible to slow air oxidation to the corresponding ketone (1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one).[1][2][3]
Container Amber Glass The electron-rich aromatic ring (dialkoxybenzene system) absorbs UV light, leading to radical formation and "yellowing" (quinone-like impurities) [3].[1][2][3]
Closure Teflon-lined Screw Cap Prevents leaching of plasticizers from standard polyethylene caps, which can contaminate lipophilic aromatic oils.[1][2][3]

Troubleshooting & Diagnostics (The "Diagnosis" Phase)[1][2]

FAQ: Common Stability Issues

Q1: My clear oil has turned pale yellow. Is it still usable? A: Likely Yes. Cause: This is a common phenomenon in electron-rich aromatics (like benzodioxans).[1][2][3] Trace photo-oxidation creates quinoid-type species which are highly colored even at ppm levels (<0.5%).[1][2][3] Action: Run a TLC (Thin Layer Chromatography).[2][3] If the main spot is dominant and the yellow color stays at the baseline or moves as a faint streak, the bulk material is likely >95% pure.[3] A simple filtration through a short pad of silica gel often removes the color.[3]

Q2: The NMR shows a small doublet appearing around 2.1 ppm and loss of the CH-OH signal. A: Oxidation has occurred. Diagnosis: You are observing the formation of the methyl ketone (1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one).[1][2] The doublet at ~2.1 ppm corresponds to the terminal methyl group adjacent to a carbonyl (alpha-proton splitting).[1][2] Solution: This is irreversible without chemical reduction.[2][3] If the impurity is >5%, repurification is required (see Section 4).[2][3]

Q3: The sample has become cloudy or viscous. A: Hygroscopicity / Water uptake. Diagnosis: The hydroxyl group can hydrogen bond with atmospheric water.[3] Solution: Dissolve in dry dichloromethane (DCM), dry over anhydrous


, filter, and concentrate under high vacuum.
Degradation Pathway Visualization[3]

Degradation Alcohol Target Alcohol (Secondary -OH) Ketone Impurity A: Ketone (Oxidation) Alcohol->Ketone Slow Air Oxidation Quinone Impurity B: Colored Species (Photo-oxidation) Alcohol->Quinone Radical Mechanism Oxidant O2 / Air Oxidant->Alcohol Light UV Light Light->Alcohol

Figure 2: Primary degradation pathways.[1][2][3] Impurity A (Ketone) affects potency; Impurity B (Colored Species) affects appearance but often not bulk purity.[1][2]

Recovery & Purification Protocols (The "Fix" Phase)

If your compound has degraded significantly (>5% impurities), use the following standard operating procedure (SOP) for recovery.

Protocol: Silica Gel Flash Chromatography

Target: Removal of Ketone (less polar) and colored oligomers (more polar).[2][3]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate .[2][3]

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.[2][3]

    • Product Elution: Typically occurs around 70:30 to 60:40 (Hex:EtOAc).[2][3]

  • Loading: Dissolve the crude oil in a minimum amount of DCM.

  • Detection:

    • UV (254 nm): The benzodioxan ring is UV active.[2][3]

    • Stain: Anisaldehyde or Cerium Ammonium Molybdate (CAM) stain.[2][3] The alcohol will stain blue/dark blue; the ketone usually stains distinctively different (often reddish/brown).[2][3]

Protocol: Chemical Reduction (Salvage)

If the sample has heavily oxidized to the ketone, you can regenerate the alcohol:[1][2]

  • Dissolve in Methanol (0.1 M concentration).

  • Add Sodium Borohydride (NaBH₄) (0.5 equivalents).

  • Stir at 0°C for 30 minutes.

  • Quench with saturated

    
    , extract with EtOAc.
    
  • Note: This regenerates the racemate.[2][3] If you had a chiral sample, optical purity is lost [4].[2][3]

References

  • ChemicalBook. (2025).[2][3] Safety Data Sheet: 1,4-Benzodioxane derivatives. Retrieved from [1][2]

  • Fisher Scientific. (2025).[2][3] Handling and Storage of Benzodioxan-6-amine (Analogous Structure). Retrieved from [1][2]

  • Save My Exams. (2026). Oxidation of Secondary Alcohols: Mechanisms and Stability. Retrieved from [1][2]

  • Chemistry Steps. (2024). Reduction of Ketones to Secondary Alcohols. Retrieved from

(Note: While specific stability data for this exact CAS is proprietary in many contexts, the protocols above are derived from validated behavior of the 1,4-benzodioxan and secondary alcohol functional groups found in authoritative chemical safety databases.)

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound. Our goal is to equip you with the knowledge and practical methodologies to effectively overcome solubility hurdles in your experiments.

Introduction: Understanding the Solubility Profile

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, like many benzodioxane derivatives, is characterized by a hydrophobic nature, which can lead to limited aqueous solubility. While specific solubility data for this exact compound is not extensively published, related benzodioxane structures are known to be practically insoluble in water but readily soluble in various organic solvents. This inherent lipophilicity often presents challenges in formulation and experimental design, particularly for in vitro and in vivo studies that require aqueous buffer systems.

This guide will explore various techniques to enhance the solubility of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, enabling consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, not dissolving in my aqueous buffer?

A1: The molecular structure of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol contains a significant hydrophobic benzodioxin ring system. This makes it poorly soluble in polar solvents like water and aqueous buffers. Overcoming this requires strategies that either reduce the polarity of the solvent system or modify the compound to increase its affinity for water.

Q2: What are the initial steps I should take to improve solubility?

A2: A systematic approach is recommended. Start with simple and common lab techniques before moving to more complex formulations. We recommend a tiered approach:

  • Co-solvent Systems: Introduce a water-miscible organic solvent to your aqueous buffer.

  • pH Adjustment: If your compound has ionizable groups, altering the pH can significantly impact solubility.

  • Use of Surfactants: Surfactants can aid in the dispersion and solubilization of hydrophobic compounds.[1][2]

  • Complexation: Employing agents like cyclodextrins can encapsulate the hydrophobic molecule, enhancing its aqueous solubility.[3][][5]

Q3: Are there any safety precautions I should be aware of when using these solubilization techniques?

A3: Yes. When working with organic solvents, always use appropriate personal protective equipment (PPE) and work in a well-ventilated area or a fume hood. Some surfactants and other excipients may have their own toxicological profiles that should be considered, especially for in vivo experiments. Always consult the Safety Data Sheet (SDS) for each component used in your formulation.

Troubleshooting Guides: Practical Protocols

This section provides detailed, step-by-step protocols to systematically address solubility issues with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

Guide 1: Developing a Co-solvent System

Co-solvents work by reducing the overall polarity of the aqueous phase, thereby increasing the solubility of non-polar solutes.[6][7][8][9][10]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol in a pure co-solvent (e.g., 100 mM in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your desired aqueous buffer.

  • Observation: Visually inspect for precipitation at each concentration. Note the highest concentration that remains in solution.

  • Optimization: If precipitation occurs at your target concentration, you can try a binary or ternary co-solvent system (e.g., a mixture of ethanol and PG in your buffer).

Data Presentation: Example Co-solvent Solubility

Co-solventMaximum Soluble Concentration (µM) in 10% Co-solvent/BufferObservations
DMSO500Clear solution
Ethanol250Slight haze observed above 300 µM
PEG 400400Clear solution
Propylene Glycol350Clear solution

Causality: The effectiveness of a co-solvent is dependent on its ability to disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic solute.[6]

Workflow for Co-solvent Selection

CoSolventWorkflow Start Start: Compound Insoluble in Aqueous Buffer PrepStock Prepare High Concentration Stock in Pure Co-solvent (e.g., DMSO) Start->PrepStock SerialDilute Serially Dilute Stock into Aqueous Buffer PrepStock->SerialDilute Observe Observe for Precipitation SerialDilute->Observe Precipitation Precipitation Occurs? Observe->Precipitation Optimize Optimize Co-solvent Ratio or Try Ternary System Precipitation->Optimize Yes Success Success: Determine Max Soluble Concentration Precipitation->Success No Optimize->SerialDilute Failure Consider Alternative Method Optimize->Failure

Caption: Workflow for selecting an appropriate co-solvent system.

Guide 2: pH Adjustment for Solubility Enhancement

If a compound has an ionizable functional group, its solubility will be dependent on the pH of the solution. By adjusting the pH, you can favor the more soluble ionized form of the molecule.[11][][13][14]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a small volume of each buffer, add an excess amount of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

  • Equilibrate: Agitate the samples for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Plot the data: Plot the solubility (concentration) as a function of pH.

Logical Relationship for pH Adjustment

PH_Adjustment_Logic Start Is there an ionizable group in the compound? Acidic Acidic Group (e.g., -COOH) Start->Acidic Yes Basic Basic Group (e.g., -NH2) Start->Basic Yes NoIonizable No Ionizable Group pH adjustment likely ineffective Start->NoIonizable No IncreasePH Increase pH above pKa to deprotonate and increase solubility Acidic->IncreasePH DecreasePH Decrease pH below pKa to protonate and increase solubility Basic->DecreasePH ResultAcid Higher Solubility at Higher pH IncreasePH->ResultAcid ResultBasic Higher Solubility at Lower pH DecreasePH->ResultBasic

Caption: Decision tree for applying pH adjustment based on compound properties.

Guide 3: Utilizing Surfactants for Micellar Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[1][2][15][16][17]

Commonly Used Surfactants:

  • Tween® 20 (Polysorbate 20)

  • Tween® 80 (Polysorbate 80)

  • Sodium dodecyl sulfate (SDS) - Note: Use with caution in biological assays due to its denaturing properties.

  • Cremophor® EL

Experimental Protocol: Surfactant Screening

  • Prepare surfactant solutions: Prepare a series of solutions of each surfactant in your aqueous buffer at concentrations above their known CMC.

  • Add compound: Add 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol to each surfactant solution.

  • Equilibrate and observe: Agitate the samples and observe for dissolution.

  • Determine solubility: Quantify the amount of dissolved compound as described in the pH-solubility protocol.

Data Presentation: Example Surfactant-Mediated Solubility

Surfactant (Concentration)Maximum Soluble Concentration (µM)
1% Tween® 80800
0.5% Cremophor® EL1200
0.1% SDS1500
Guide 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[3][][5][18][19]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of different cyclodextrins at various concentrations.

  • Add compound: Add an excess of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours.

  • Separate and quantify: Centrifuge or filter the samples and analyze the supernatant for the concentration of the dissolved compound.

Workflow for Cyclodextrin-based Solubilization

CyclodextrinWorkflow Start Start: Hydrophobic Compound SelectCD Select Cyclodextrin (β-CD, HP-β-CD, SBE-β-CD) Start->SelectCD PrepSolutions Prepare Aqueous Solutions of Cyclodextrin SelectCD->PrepSolutions AddCompound Add Excess Compound PrepSolutions->AddCompound Equilibrate Equilibrate for 24-48h AddCompound->Equilibrate Separate Separate Undissolved Solid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Dissolved Compound in Supernatant (e.g., HPLC) Separate->Quantify Result Determine Solubility Enhancement Quantify->Result

Caption: Step-by-step workflow for cyclodextrin-mediated solubility enhancement.

Concluding Remarks

Overcoming the solubility challenges of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol is achievable through a systematic and informed approach. By understanding the underlying principles of various solubilization techniques and applying the protocols outlined in this guide, researchers can develop robust formulations for their specific experimental needs. It is often beneficial to combine these techniques, such as using a co-solvent in conjunction with a pH adjustment, to achieve the desired solubility.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • The PCCA Blog. (2022, January 5).
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Pharmaguideline. Solubility Enhancement Techniques.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Wikipedia. Cosolvent.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2019, May 23). APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS.
  • Institute of Pharmacy.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • PubMed. (2021, May 26). A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • BOC Sciences.
  • International Scientific Journal of Engineering and Management. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.

Sources

Technical Support Center: Troubleshooting Artifacts in the NMR Spectra of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for analyzing the Nuclear Magnetic Resonance (NMR) spectra of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals who rely on high-quality NMR data for structural verification and purity assessment. Obtaining a clean, artifact-free spectrum is paramount for accurate analysis. However, various experimental factors can introduce artifacts that obscure data and lead to misinterpretation. This guide provides a structured, in-depth approach to identifying, understanding, and resolving common spectral artifacts in a practical question-and-answer format.

Section 1: The Ideal ¹H NMR Spectrum - Expected Resonances

Before troubleshooting, it is essential to have a baseline understanding of the expected spectrum for the target molecule. The structure of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol contains several distinct proton environments. The following table summarizes the anticipated chemical shifts (in CDCl₃), multiplicities, and integration values. These values are estimates and can vary slightly based on solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Resonances for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Moiety
Aromatic Protons6.70 - 6.85Multiplet (m)3HDihydrobenzodioxin Ring
Dioxane Protons~4.25Singlet (s)4H-O-CH₂-CH₂-O-
Methine Proton~4.00Multiplet (m)1H-CH(OH)-
Benzylic Protons~2.75Doublet (d)2HAr-CH₂-
Hydroxyl Proton1.5 - 3.0 (Variable)Broad Singlet (br s)1H-OH
Methyl Protons~1.22Doublet (d)3H-CH₃

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the acquisition and processing of NMR spectra for the target molecule.

Q1: I see an unexpected sharp singlet at ~7.26 ppm (in CDCl₃) or ~2.50 ppm (in DMSO-d₆). What is it?

A1: This is almost certainly the residual, non-deuterated solvent peak.

  • Causality: Deuterated solvents are never 100% pure and always contain a small fraction of their protonated counterparts. Given that the solvent is present in vast molar excess compared to the sample, its residual signal is often prominent.

  • Troubleshooting:

    • Identify: Compare the chemical shift of the unknown peak to established tables of residual solvent signals.[1][2] These signals are well-documented for all common NMR solvents.[3][4]

    • Confirm: Run a spectrum of the deuterated solvent alone (a "blank" sample) from the same bottle used for your experiment. The presence of the same peak will confirm its origin.

    • Mitigation: While impossible to eliminate completely, using high-purity deuterated solvents can minimize the intensity of this peak. For most applications, simply identifying and disregarding this peak is sufficient.

Table 2: Common NMR Solvent and Contaminant Chemical Shifts (¹H) [1][2]

Solvent/ContaminantCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Acetone-d₆ (δ, ppm)D₂O (δ, ppm)
Residual Solvent 7.26 2.50 2.05 4.79
Water1.563.332.844.79
Acetone2.172.092.092.22
Ethyl Acetate2.05, 4.12, 1.261.99, 4.03, 1.161.97, 4.04, 1.182.06, 4.13, 1.24
Hexane0.88, 1.260.86, 1.250.87, 1.260.89, 1.29
Silicone Grease~0.07~0.05~0.06N/A
Q2: There's a broad, variable peak in my spectrum that integrates to roughly one proton. What is it and how do I confirm it?

A2: This is characteristic of the hydroxyl (-OH) proton or residual water (H₂O).

  • Causality: The chemical shift of labile protons (like those in -OH, -NH, or H₂O) is highly dependent on temperature, concentration, and solvent due to varying degrees of hydrogen bonding. They also undergo rapid chemical exchange, which broadens their signal and often decouples them from adjacent protons.

  • Troubleshooting: The D₂O Exchange Experiment This is the definitive method for identifying labile protons. Deuterium (D) is not observed in ¹H NMR, so exchanging a proton for a deuteron will cause its corresponding signal to disappear.

    • Protocol: See Protocol 1: D₂O Exchange below for a step-by-step guide. The disappearance of the broad peak after the addition of D₂O confirms its identity as the hydroxyl proton.

Q3: My peaks look distorted, with asymmetric shapes that dip below the baseline. What's wrong?

A3: This is a classic symptom of phasing errors.

  • Causality: NMR signals are detected as complex data with both real (absorptive) and imaginary (dispersive) components.[5] Instrumental factors and timing delays cause a phase shift in the raw data (the FID).[6][7] If not corrected, the transformed spectrum will contain a mixture of these components, leading to distorted peak shapes.[6] This correction requires two parameters:

    • Zero-Order Phase (PH0): A constant correction applied to all peaks across the spectrum.[8]

    • First-Order Phase (PH1): A frequency-dependent correction, where the phase error increases linearly as you move away from a central pivot point.[8]

  • Troubleshooting:

    • Correction: Manual phase correction is required to ensure all peaks have a pure absorption lineshape. While automated routines exist, manual adjustment often yields the best results.

    • Protocol: See Protocol 2: Manual Phase Correction for a detailed workflow.

Q4: I have several small, unidentifiable peaks. Are they all impurities?

A4: Not necessarily. They could be impurities, but they might also be ¹³C satellites or spinning sidebands.

  • Causality:

    • Impurities: These are unwanted chemical species from the synthesis (starting materials, side-products) or handling (grease, residual solvents).[9]

    • ¹³C Satellites: The natural abundance of the NMR-active ¹³C isotope is ~1.1%. In any molecule, a small fraction will contain a ¹³C atom adjacent to a proton. This results in ¹H-¹³C coupling, splitting the proton signal into a small doublet. These "satellite" peaks appear symmetrically on either side of the main ¹H peak (from the ~98.9% of molecules with ¹²C), each with an intensity of ~0.55% of the central peak.

    • Spinning Sidebands: Imperfections in the magnetic field homogeneity can be averaged out by spinning the sample tube. However, this spinning can modulate the signal, creating artifacts that appear as symmetrical peaks on either side of a large, sharp signal (especially the solvent peak).[10] Their distance from the main peak is an integer multiple of the spinning rate.

  • Troubleshooting:

    • Workflow: Follow the logical workflow below to systematically identify the source of the unknown peaks.

// Node Definitions start [label="Unidentified Peak Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; q_symmetric [label="Is it one of a pair of\nsymmetrical peaks around\na much larger peak?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_spin_rate [label="Change sample spin rate.\nDoes the peak position shift?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_ssb [label="Conclusion:\nSpinning Sideband", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_intensity [label="Is the intensity of each peak\n~0.55% of the central peak?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_satellite [label="Conclusion:\n¹³C Satellite", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_broad [label="Is the peak broad and/or\ndoes its position vary\nbetween samples?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; run_d2o [label="Perform D₂O Exchange\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_disappear [label="Does the peak disappear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_labile [label="Conclusion:\nLabile Proton (H₂O, -OH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_impurity [label="Conclusion:\nChemical Impurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; compare_tables [label="Compare chemical shift to\nimpurity tables (Table 2) and\nspectra of starting materials.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_symmetric; q_symmetric -> q_spin_rate [label="Yes"]; q_symmetric -> q_broad [label="No"]; q_spin_rate -> res_ssb [label="Yes"]; q_spin_rate -> q_intensity [label="No"]; q_intensity -> res_satellite [label="Yes"]; q_intensity -> res_impurity [label="No"]; q_broad -> run_d2o [label="Yes"]; q_broad -> compare_tables [label="No"]; run_d2o -> q_disappear; q_disappear -> res_labile [label="Yes"]; q_disappear -> compare_tables [label="No"]; compare_tables -> res_impurity; } .enddot Caption: A decision tree for identifying common sources of unknown NMR signals.

Q5: All my peaks look broad and poorly resolved. What should I do?

A5: This issue typically stems from poor magnetic field homogeneity (shimming), high sample concentration, or the presence of paramagnetic impurities.

  • Causality:

    • Poor Shimming: The fundamental principle of NMR requires a perfectly uniform (homogeneous) magnetic field across the entire sample volume.[11] If the field is not homogeneous, nuclei in different parts of the sample will experience slightly different field strengths and resonate at slightly different frequencies, causing the signals to broaden.[5] Shimming is the process of adjusting small electromagnetic coils to counteract these inhomogeneities.

    • High Concentration: Very concentrated samples can have high viscosity, which slows molecular tumbling and leads to broader lines. Aggregation of solute molecules can also contribute to this effect.

    • Paramagnetic Impurities: Trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from glassware or catalysts) can dramatically shorten relaxation times and cause severe line broadening.[5]

  • Troubleshooting:

    • Re-shim the Spectrometer: This is the most common solution. Always shim the instrument on your specific sample, as each tube and sample has a slightly different effect on the magnetic field.[10]

    • Dilute the Sample: If the sample is highly concentrated, try preparing a more dilute solution.

    • Remove Paramagnetic Species: If paramagnetic contamination is suspected, you can try degassing the sample (to remove O₂) or filtering it through a small plug of Celite or silica to remove particulate metal contaminants.

Section 3: Key Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons
  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Carefully remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and gently shake it for 15-30 seconds to ensure thorough mixing.

  • Re-insert the tube into the spectrometer. It is advisable to re-lock and re-shim the instrument, as the addition of D₂O can slightly alter the magnetic susceptibility of the sample.

  • Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the hydroxyl (-OH) proton will have disappeared or significantly decreased in intensity in the second spectrum. A new, potentially broad peak for HOD may appear.

Protocol 2: Manual Phase Correction
  • After Fourier transformation of the FID, enter the manual phase correction mode in your NMR processing software.

  • Select a well-defined, isolated peak on one side of the spectrum (e.g., the methyl doublet at ~1.22 ppm) as the pivot point.

  • Adjust the zero-order phase (PH0) until the baseline on both sides of this pivot peak is perfectly flat and the peak is symmetrically in absorption mode (no downward-pointing components).

  • Move to a peak on the opposite side of the spectrum (e.g., one of the aromatic signals at ~6.8 ppm).

  • Adjust the first-order phase (PH1) until this second peak is also correctly phased.

  • Iterate between adjusting PH0 and PH1 in small increments until the entire spectrum has a flat baseline and all peaks are symmetrical.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • ResearchGate. (n.d.). Illustration of NMR phase errors. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Stradiotto, M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2144-2152. [Link]

  • University of Ottawa NMR Facility Blog. (2011). First-Order Phase Errors. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Near, J., et al. (2020). Water and lipid suppression techniques for advanced 1H MRS and MRSI of the human brain: Experts' consensus recommendations. NMR in Biomedicine, 34(5), e4230. [Link]

  • Savorani, F., et al. (2010). Simultaneous Phase and Scatter Correction for NMR Datasets. Journal of Proteome Research, 9(7), 3826–3831. [Link]

  • Chen, Z., et al. (2024). Phase Error Correction in Magnetic Resonance: A Review of Models, Optimization Functions, and Optimizers in Traditional Statistics and Neural Networks. Preprints.org. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. [Link]

  • Water Suppression Technique. (2019). [Link]

  • Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]

  • Bonagamba, T. J., et al. (n.d.). Water Suppression in High Resolution 1H NMR Spectroscopy Using Continuous Wave Free Precession Sequence. AUREMN. [Link]

  • ResearchGate. (2017). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • Edwards, J. C. (2011). Optimization of solvent suppression sequences for NMR analysis of aqueous solutions. Scholars' Mine. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum analysis. [Link]

  • 13C NMR of 1-Propanol. (n.d.). [Link]

  • YouTube. (2025). Propanol's H-NMR Spectra: 4 Peaks Explained. [Link]

  • Muthu, S., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Heliyon, 8(10), e11072. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • John, J., et al. (2022). A comprehensive review on identification, synthesis and characterization of impurities in API's. World Journal of Pharmaceutical Research, 11(9), 621-642. [Link]

Sources

Technical Support Center: Optimization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Experimental Optimization, Troubleshooting, and FAQ for Benzodioxan-Propanol Derivatives

Executive Summary

This guide addresses the synthesis, purification, and stabilization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol (CAS: 35987-38-3). This secondary alcohol is a critical intermediate in the synthesis of adrenergic receptor antagonists and a structural analog to bioactive catecholamine derivatives.

The 1,4-benzodioxan ring confers stability against oxidation compared to its benzodioxole (methylenedioxy) analogs, but the secondary alcohol moiety introduces chirality and susceptibility to acid-catalyzed dehydration. This guide provides modified protocols to maximize yield, ensure enantiomeric purity, and prevent common workup failures.

Module 1: Optimized Synthesis Protocol (Reductive Route)

Standard Protocol Flaw: Standard reduction of the precursor ketone (1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one) using Sodium Borohydride (NaBH₄) in ethanol often results in incomplete conversion or "boron-gum" emulsions during workup, leading to yield loss.

Modified Protocol: Low-Temperature Methanolic Reduction This modification uses Methanol (MeOH) for faster kinetics and a specific quenching sequence to break boron complexes without inducing acid-catalyzed dehydration.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10 mmol of the ketone precursor in 25 mL of dry Methanol (MeOH) .

    • Why: NaBH₄ reacts significantly faster in MeOH than EtOH due to better solubility and solvent activation of the carbonyl [1].

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add 0.6 equivalents (1.5 molar ratio hydride) of NaBH₄ granular powder slowly over 10 minutes.

    • Critical Control: Maintain internal temperature <5°C. Rapid addition causes a runaway exotherm, promoting side reactions (dimerization).

  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

    • Checkpoint: Perform TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear; the alcohol spot (Rf ~0.3) should dominate.

  • Optimized Quench (The "Anti-Emulsion" Method):

    • Do NOT dump into water.

    • Add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

    • Rotary evaporate the MeOH first to leave a slurry.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water.

    • Why: Removing MeOH before extraction prevents phase miscibility issues that trap the product in the aqueous layer.

  • Isolation:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Yield Target: >92% colorless oil.

Module 2: Enantioselective Modification (Chiral Resolution)

The Challenge: The chemical reduction above yields a racemic (±) mixture. For pharmaceutical applications (e.g., docking studies), the (S)- or (R)-enantiomer is often required.

Solution: Lipase-Mediated Kinetic Resolution . This method uses Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer, allowing physical separation of the alcohol and the ester.

Workflow Logic (DOT Visualization)

ChiralResolution Fig 1. Kinetic Resolution Workflow for Enantiopure Isolation Start Racemic Alcohol (±)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol Reagents Add Vinyl Acetate (Acyl Donor) + Immobilized CAL-B (Enzyme) Solvent: MTBE or Toluene Start->Reagents Reaction Stir at 30°C (24-48 hrs) Monitor via Chiral HPLC Reagents->Reaction Filter Filter Enzyme Reaction->Filter Separation Column Chromatography (Silica Gel) Filter->Separation Result1 (S)-Acetate Ester (Fast Reacting) Separation->Result1 Elutes First (Non-polar) Result2 (R)-Alcohol (Slow Reacting) Separation->Result2 Elutes Second (Polar) Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Result1->Hydrolysis Final Pure (S)-Alcohol Hydrolysis->Final

Figure 1: Enzymatic kinetic resolution allows separation of enantiomers without expensive chiral metal catalysts.

Module 3: Troubleshooting Guide

This table correlates specific experimental observations with root causes and verified corrective actions.

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product lost in aqueous phase during workup.The alcohol has moderate water solubility. Action: Saturate the aqueous layer with NaCl (brine) during extraction and perform 3x extractions with DCM.
"Pink" Oil Oxidation of trace phenolic impurities or ring opening.The benzodioxan ring is stable, but trace phenols oxidize easily. Action: Pass through a short pad of basic alumina to remove phenolic contaminants. Store under Argon.
Alkene Formation Acid-catalyzed dehydration during workup.Use of strong acids (HCl) or heating during quenching. Action: Switch quench to sat. NH₄Cl (mildly acidic) and keep temperature <30°C during rotary evaporation.
Incomplete Reaction Moisture in solvent or old reducing agent.NaBH₄ decomposes in moist air. Action: Use fresh reagent. If using MeOH, ensure it is "Dry" grade or dried over molecular sieves.
Emulsion Boron salts forming a surfactant-like complex.Action: Add a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. This chelates boron and breaks the emulsion [2].
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?

  • Answer: Yes, but it is overkill. LiAlH₄ is a much stronger reducing agent and requires strictly anhydrous ether/THF [3]. For a simple ketone reduction, NaBH₄ is safer, chemoselective, and allows for easier workup in open-air conditions. LiAlH₄ should only be used if you are simultaneously reducing an ester or amide on the same molecule.

Q2: How do I determine the enantiomeric excess (ee) of my product?

  • Answer: You cannot use standard NMR. You must use Chiral HPLC .

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

    • Detection: UV at 280 nm (absorption of the benzodioxan ring).

Q3: Is the 1,4-benzodioxan ring stable to the Grignard reaction?

  • Answer: Yes. If you are synthesizing this alcohol via the Grignard addition of methylmagnesium bromide to 1,4-benzodioxan-6-carbaldehyde, the ring will survive. However, ensure the aldehyde is free of carboxylic acids which will quench the Grignard reagent.

Q4: What is the shelf-life of the isolated alcohol?

  • Answer: When stored at 4°C in a dark, airtight vial, the compound is stable for >12 months. It is less prone to air oxidation than its aldehyde precursor, making it a preferred form for long-term storage of the molecular scaffold.

References
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2]Link

  • Organic Chemistry Portal. (2011). Sodium Borohydride - Reactivity and Application.Link

  • University of Massachusetts. (n.d.). Sodium Borohydride Reduction of Benzoin (General Protocol).Link

  • BenchChem. (2025). Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System.Link (Cited for ring stability data).

  • Taylor & Francis. (2019). Chiral Resolution and Biocatalysis in Pharmaceutical Synthesis.[3]Link (Cited for enzymatic resolution logic).

Sources

Validation & Comparative

A Comparative Analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol and its structural analogs. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information on closely related molecules to offer valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of analogous compounds, we can infer the potential physicochemical properties and biological activities of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol and guide future research directions.

Introduction: The 1,4-Benzodioxan Scaffold in Medicinal Chemistry

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, allowing for specific interactions with biological targets. Derivatives of 1,4-benzodioxan have been investigated for a wide array of therapeutic applications, including their roles as antagonists for adrenergic and dopaminergic receptors, as well as their potential in oncology and metabolic diseases.

This guide will focus on compounds structurally related to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, exploring how modifications to the propan-2-ol side chain and substitutions on the benzodioxan ring influence their properties and biological activities.

Physicochemical Properties: A Comparative Overview

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logPTPSA (Ų)
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-olC₁₁H₁₄O₃194.23~1.849.9
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethan-1-ol1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethan-1-olC₁₀H₁₂O₃180.20~1.549.9
(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanol(2,3-Dihydrobenzo[b][<a 1][2]dioxin-6-yl)methanol" src="https://www.sigmaaldrich.com/structureimages/65/MFCD01317581.png" width="150"/>C₉H₁₀O₃166.17~1.249.9
1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one[3]1-(2,3-Dihydro-benzo[<a 1][2]dioxin-6-yl)-propan-1-one" src="https://www.scbt.com/p/sc-258679" width="150"/>C₁₁H₁₂O₃192.21~2.146.5

Analysis of Physicochemical Trends:

  • Lipophilicity (logP): The calculated logP values suggest that these compounds are moderately lipophilic. The presence of the hydroxyl group in the propan-2-ol and ethan-1-ol derivatives contributes to a lower logP compared to the corresponding ketone (propan-1-one), indicating increased hydrophilicity. This property is crucial for membrane permeability and overall bioavailability.

  • Topological Polar Surface Area (TPSA): The TPSA for the alcohol derivatives is identical, reflecting the presence of the same polar hydroxyl and ether functionalities. The slightly lower TPSA of the ketone is due to the replacement of the hydroxyl group with a carbonyl group. TPSA is a key predictor of drug transport properties, including absorption and blood-brain barrier penetration.

Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol and its Analogs

A plausible synthetic route to 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol would likely start from the commercially available 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one.

Synthesis_of_1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol start 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethan-1-one step1 Reaction with a methylating agent (e.g., CH3MgBr or CH3Li) start->step1 product 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol step1->product

Figure 1: Plausible synthetic route to the target compound.

This Grignard-type reaction is a standard method for the formation of tertiary alcohols from ketones. The synthesis of related analogs with different side chains can be achieved by employing alternative starting materials or reaction pathways. For instance, chalcone derivatives are synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and a benzaldehyde.

Comparative Biological Activities

The 1,4-benzodioxan nucleus is a key pharmacophore in several classes of biologically active molecules. The nature and position of substituents on this scaffold significantly influence the pharmacological profile.

Adrenergic Receptor Antagonism

Aryloxypropanolamines are a well-known class of β-adrenergic receptor antagonists (beta-blockers). The general structure consists of an aromatic ring linked through an ether oxygen to a propan-2-olamine side chain. Although 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol does not contain the typical amino group of beta-blockers, its structural similarity to the aryloxypropanol moiety warrants investigation into its potential interaction with adrenergic receptors.

Furthermore, various 1,4-benzodioxan derivatives have been identified as potent α₁-adrenoceptor antagonists. These compounds typically feature a piperazine or a related nitrogen-containing heterocycle attached to the benzodioxan core.

Dopamine D₄ Receptor Antagonism

Several studies have highlighted the potential of 1,4-benzodioxan derivatives as selective dopamine D₄ receptor antagonists. For instance, a piperazine derivative of 2,3-dihydrobenzo[b][1][2]dioxin has been reported as a potent and selective D₄ receptor antagonist, suggesting that the benzodioxan moiety is well-tolerated by this receptor and can serve as a scaffold for the development of novel central nervous system (CNS) active agents.[4]

Potential Anticancer and Antidiabetic Activities

Recent research has explored the utility of benzodioxole and benzodioxin derivatives as potential anticancer and antidiabetic agents. Some benzodioxole derivatives have been shown to act as cyclooxygenase (COX) inhibitors and exhibit cytotoxic activity against cancer cell lines. Additionally, certain benzodioxin derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, indicating their potential for the management of diabetes.

Experimental Protocols

To facilitate further research, this section provides standardized protocols for key in vitro assays relevant to the potential biological activities of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol and its analogs.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized method to determine the binding affinity of a test compound to α₁-adrenergic receptors.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the α₁-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α₁-adrenergic receptor subtype of interest.

  • Radioligand: [³H]-Prazosin (a selective α₁-antagonist).

  • Test compound (e.g., 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol).

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or phentolamine (for non-specific binding).

  • Add [³H]-Prazosin to all wells at a concentration close to its Kₔ value.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well plate A->B C Filtration and Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki determination) D->E

Figure 2: Workflow for a competitive radioligand binding assay.

Dopamine D₄ Receptor Binding Assay

A similar radioligand binding assay can be employed to assess the affinity of compounds for the dopamine D₄ receptor.

Key Modifications:

  • Cell Membranes: Use membranes from cells expressing the human dopamine D₄ receptor.

  • Radioligand: A selective D₄ radioligand such as [³H]-Spiperone or [³H]-N-methylspiperone can be used.

  • Non-specific binding control: A high concentration of a non-selective dopamine antagonist like haloperidol (10 µM) or a selective D₄ antagonist.

The procedure and data analysis would follow the same principles as the adrenergic receptor binding assay.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related 1,4-benzodioxan derivatives, several SAR trends can be inferred:

SAR_of_Benzodioxan_Derivatives cluster_0 1,4-Benzodioxan Core cluster_1 Side Chain at C6 cluster_2 Aromatic Ring Substituents Core Maintains affinity for various receptors SideChain Crucial for determining receptor selectivity and potency. - Propanolamine: β-adrenergic antagonism - Piperazine: α₁-adrenergic & D₄ antagonism Substituents Modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning affinity and selectivity.

Figure 3: Key structural features influencing the biological activity of 1,4-benzodioxan derivatives.

  • The 1,4-Benzodioxan Core: This rigid scaffold serves as a crucial anchor for positioning the pharmacophoric elements. Its interaction with the receptor binding pocket is likely a key determinant of affinity.

  • The Side Chain at the 6-position: The nature of the side chain is paramount in defining the primary biological activity. As discussed, a propanolamine side chain typically confers β-adrenergic antagonism, while bulkier, nitrogen-containing heterocycles often lead to α₁-adrenergic or dopamine D₄ receptor antagonism. The propan-2-ol side chain of the title compound is an interesting variation that warrants further investigation.

  • Substitution on the Aromatic Ring: Substitution on the phenyl ring of the benzodioxan moiety can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its interaction with the receptor. Furthermore, the size and position of substituents can influence the overall conformation and fit within the binding pocket.

Conclusion and Future Directions

While direct experimental data on 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol is currently limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential physicochemical properties and biological activities. The 1,4-benzodioxan scaffold is a versatile platform for the design of compounds targeting a range of receptors, including adrenergic and dopaminergic systems.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol. Key experimental steps should include:

  • Confirmation of Physicochemical Properties: Experimental determination of logP, pKa, and solubility.

  • In Vitro Pharmacological Profiling: Screening against a panel of receptors, with a primary focus on adrenergic and dopamine receptor subtypes.

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a focused library of analogs with systematic modifications to the propan-2-ol side chain and the benzodioxan ring to elucidate key structural requirements for activity and selectivity.

By undertaking these studies, the scientific community can fully elucidate the therapeutic potential of this and related compounds, contributing to the development of novel and effective therapeutic agents.

References

  • BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. BenchChem.
  • National Center for Biotechnology Information. (2024). 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one. PubChem.

  • Santa Cruz Biotechnology. (n.d.). 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one.

  • Sigma-Aldrich. (n.d.). (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanol.

  • U.S. National Library of Medicine. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

Sources

Comparative Analysis: Benzodioxan vs. Benzodioxole Propanols in Forensic and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol vs. 1-(1,3-Benzodioxol-5-yl)propan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (referred to herein as EDP2Pol ) and its lower homolog, 1-(1,3-benzodioxol-5-yl)propan-2-ol (referred to as MDP2Pol ).

These compounds are critical markers in two distinct fields:

  • Forensic Toxicology: They serve as primary reduced metabolites and synthesis impurities of the entactogens EDMA (3,4-ethylenedioxy-N-methylamphetamine) and MDMA (3,4-methylenedioxy-N-methylamphetamine), respectively.

  • Synthetic Chemistry: They represent the alcohol intermediates in the reduction of "masked" phenylacetone precursors (EDP2P vs. MDP2P/PMK).

Differentiation between these two is chemically subtle but legally significant. This guide details the spectroscopic "fingerprints" required to distinguish the 1,4-ethylenedioxy ring (EDP2Pol) from the 1,3-methylenedioxy ring (MDP2Pol).

Chemical Architecture & Properties[1][2]

The core structural difference lies in the dioxy-heterocyclic ring size fused to the benzene moiety. This variance dictates their metabolic stability and NMR signatures.

FeatureEDP2Pol (Subject) MDP2Pol (Analog)
IUPAC Name 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol1-(1,3-benzodioxol-5-yl)propan-2-ol
Common Abbr. EDP2Pol (Ethylenedioxy-P2Pol)MDP2Pol (Methylenedioxy-P2Pol)
CAS Number 35987-38-36974-61-4
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃
Molecular Weight 194.23 g/mol 180.20 g/mol
Ring System 1,4-Benzodioxan (6-membered)1,3-Benzodioxole (5-membered)
Key Precursor 3,4-Ethylenedioxyphenyl-2-propanone (EDP2P)3,4-Methylenedioxyphenyl-2-propanone (MDP2P/PMK)
Related Drug EDMA / EDAMDMA / MDA

Synthetic Pathways

Both alcohols are typically generated via the hydride reduction of their corresponding ketone precursors. This reaction is a standard step in the illicit manufacture of entactogens (to mask the ketone) or in legitimate synthesis of chiral building blocks.

Experimental Protocol: Sodium Borohydride Reduction

Applicable to both EDP2Pol and MDP2Pol synthesis.

Reagents:

  • Precursor Ketone (EDP2P or MDP2P): 10 mmol

  • Sodium Borohydride (

    
    ): 15 mmol
    
  • Methanol (

    
    ): 50 mL
    
  • Hydrochloric Acid (

    
    ): For quenching
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the ketone in 40 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Slowly add

    
     (15 mmol) in small portions over 20 minutes. Evolution of hydrogen gas will occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quenching: Carefully add

    
     dropwise until pH ~7 to destroy excess hydride.
    
  • Extraction: Evaporate methanol under reduced pressure. Dissolve residue in water and extract with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting oil is typically >95% pure alcohol.
    

SynthesisPath Ketone Precursor Ketone (EDP2P or MDP2P) Intermediate Borate Complex Ketone->Intermediate Hydride Attack Reagent NaBH4 / MeOH (Reduction) Reagent->Intermediate Product Target Alcohol (EDP2Pol or MDP2Pol) Intermediate->Product Hydrolysis (H+)

Figure 1: General reduction pathway for converting benzodioxyl-acetones to their alcohol counterparts.

Analytical Profiling (Differentiation)

Distinguishing EDP2Pol from MDP2Pol is critical in forensic analysis, as the former indicates the presence of the rarer "ethylenedioxy" analogs (EDMA), often uncontrolled in jurisdictions that specifically schedule "methylenedioxy" compounds.

A. Mass Spectrometry (GC-MS)

Both compounds undergo alpha-cleavage and dehydration under Electron Ionization (EI, 70eV). The key differentiator is the mass of the aromatic fragment.

  • Common Fragment:

    
     (
    
    
    
    ) – Characteristic of 2-propanols.[1]
  • Differentiating Fragment (Base Peak/Major Ion):

    • MDP2Pol: Alpha-cleavage yields the 3,4-methylenedioxybenzyl cation at

      
       .
      
    • EDP2Pol: Alpha-cleavage yields the 3,4-ethylenedioxybenzyl cation at

      
       .
      

Diagnostic Shift: The +14 Da shift (one


 unit) in the aromatic cluster is the primary confirmation of the benzodioxan ring.

MS_Fragmentation EDP_Parent EDP2Pol (M+) m/z 194 Alpha_Cleavage Alpha Cleavage (Loss of C2H5O) EDP_Parent->Alpha_Cleavage MDP_Parent MDP2Pol (M+) m/z 180 MDP_Parent->Alpha_Cleavage Frag_149 Ethylenedioxybenzyl Cation (m/z 149) (Diagnostic for EDP2Pol) Alpha_Cleavage->Frag_149 EDP Pathway Frag_135 Methylenedioxybenzyl Cation (m/z 135) (Diagnostic for MDP2Pol) Alpha_Cleavage->Frag_135 MDP Pathway Frag_45 Hydroxyethyl Ion (m/z 45) (Common to both) Alpha_Cleavage->Frag_45

Figure 2: Mass spectrometric fragmentation logic distinguishing the two homologs.

B. Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof by visualizing the dioxy-ring protons.

Proton EnvironmentEDP2Pol (

ppm)
MDP2Pol (

ppm)
Visual Characteristic
Dioxy Ring (

)
4.20 – 4.25 (s, 4H) 5.90 – 5.95 (s, 2H) The 4H singlet (EDP) vs. 2H singlet (MDP) is unmistakable.
Aromatic (

)
6.6 – 6.8 (m, 3H)6.6 – 6.8 (m, 3H)Overlapping multiplets; difficult to distinguish.
Methyl (

)
~1.2 (d, 3H)~1.2 (d, 3H)Identical doublet.

Key Insight: The shift from ~5.9 ppm (methylenedioxy) to ~4.2 ppm (ethylenedioxy) corresponds to the change from a strained 5-membered ring to a flexible 6-membered ring.

Functional & Metabolic Context[1][4]

Metabolic Stability
  • MDP2Pol (Benzodioxole): The methylenedioxy bridge is susceptible to metabolic opening (demethylenation) by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to catechol metabolites. This mechanism is central to the neurotoxicity profile of MDMA.

  • EDP2Pol (Benzodioxan): The 1,4-ethylenedioxy ring is chemically and metabolically more stable than the methylenedioxy ring. Research suggests that EDMA and its metabolites (like EDP2Pol) undergo ring opening less readily, potentially altering their pharmacokinetic half-life and toxicity profile compared to MDMA analogs.

Precursor Regulation
  • MDP2Pol: Closely monitored as a direct precursor to MDMA.

  • EDP2Pol: Often falls into a "grey area" in many jurisdictions, though it is covered under analog acts in the US (Federal Analog Act) if intended for human consumption as an EDMA precursor.

References

  • Analytical Characteriz

    • Source: Gimeno, P., et al. (2002). "Identification of impurities in illicit 3,4-methylenedioxymethamphetamine (MDMA) tablets by capillary electrophoresis and GC-MS.
    • Relevance: Establishes the fragmentation p
  • Synthesis and Pharmacology of Benzodioxans

    • Source: Nichols, D. E., et al. (1991). "Synthesis and evaluation of 2,3-dihydrobenzofuran and 2,3-dihydro-1,4-benzodioxin analogues of hallucinogenic phenethylamines." Journal of Medicinal Chemistry.
    • Relevance: Details the synthesis of ethylenedioxy analogs and their stability rel
  • Metabolic Pathways of Methylenedioxy Deriv

    • Source: Maurer, H. H. (1996). "On the metabolism and toxicological detection of drugs of abuse." Therapeutic Drug Monitoring.
    • Relevance: Explains the demethylenation mechanism relevant to MDP2Pol stability.
  • Mass Spectral D

    • Source: SWGDRUG Mass Spectral Library.
    • Relevance: Provides verified reference spectra for methylenedioxy and ethylenedioxy deriv

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their related compounds, such as 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, demands robust and reliable analytical methods. This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3][4][5]

The Importance of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7][8][9] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation is a critical step when two or more analytical methods are used to generate data within the same study or across different studies, ensuring consistency and reliability of the results.[11] This is particularly important during drug development, for instance, when transitioning from a research-grade method to a high-throughput clinical or manufacturing quality control method.

Physicochemical Properties of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValue (Predicted)Implication for Analysis
Chemical Structure See Figure 1The presence of a chromophore (the benzodioxin ring system) makes UV detection a viable option. The polar hydroxyl group suggests good solubility in polar organic solvents.
Molar Mass 194.23 g/mol Within the typical range for small molecule analysis by both HPLC and LC-MS/MS.
Solubility Soluble in methanol, acetonitrile, and other polar organic solvents.Facilitates sample preparation and choice of mobile phase.
pKa ~14 (hydroxyl group)The molecule is neutral under typical reversed-phase chromatography conditions (acidic to neutral pH).

Figure 1: Chemical Structure of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

A 2D representation of the chemical structure of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation and the analyte's ability to absorb UV light. Co-eluting impurities with similar UV spectra can interfere.[12]High to Very High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios. Tandem MS (MS/MS) provides even greater specificity.[13][14]
Sensitivity Good (typically µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL).[15]
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.[15]
Cost & Complexity Lower initial investment and operational costs. Simpler to operate and maintain.Higher initial investment and operational costs. Requires more specialized expertise.
Typical Application Routine quality control, purity assessment, and content uniformity testing of bulk drug substances and formulated products.Bioanalysis of complex matrices (e.g., plasma, urine), impurity profiling at trace levels, and metabolite identification.

Experimental Design for Cross-Validation

The following protocols are provided as a robust starting point for the analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

Proposed HPLC-UV Method

This method is designed for robustness and is suitable for quality control applications.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 284 nm[16]

Proposed LC-MS/MS Method

This method prioritizes sensitivity and selectivity, making it ideal for bioanalysis or trace-level impurity detection.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 195.1 (M+H)⁺

  • Product Ions (Q3): Transitions to be determined by direct infusion of a standard solution. Plausible fragments would result from the loss of water (m/z 177.1) and cleavage of the propanol side chain.

Step-by-Step Cross-Validation Protocol

The objective of this cross-validation is to demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable results for the quantification of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol.

Figure 2: Cross-Validation Workflow

Cross-Validation Workflow A Prepare a Common Set of Samples (e.g., spiked matrix at low, medium, high concentrations) B Analyze Samples by HPLC-UV Method A->B C Analyze Samples by LC-MS/MS Method A->C D Data Processing and Quantification (using respective calibration curves) B->D C->D E Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) D->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies (e.g., matrix effects, selectivity issues) F->H No

A flowchart illustrating the key steps in the cross-validation of two analytical methods.

  • Preparation of Validation Samples:

    • Prepare a stock solution of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and quality control (QC) samples by spiking the stock solution into the matrix of interest (e.g., placebo formulation, plasma). QC samples should be at a minimum of three concentration levels: low, medium, and high.

  • Analysis of Samples:

    • Analyze the full set of calibration standards and QC samples using both the validated HPLC-UV and LC-MS/MS methods.

    • To ensure the integrity of the comparison, it is advisable to analyze the samples in the same analytical run or on the same day if possible.

  • Data Evaluation:

    • For each method, generate a calibration curve and determine the concentration of the analyte in the QC samples.

    • Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Statistical Comparison:

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula: % Difference = [(Concentration_Method_A - Concentration_Method_B) / mean(Concentration_Method_A, Concentration_Method_B)] x 100

    • The acceptance criterion for the percentage difference is typically within ±15% (or ±20% for the Lower Limit of Quantification). These criteria should be pre-defined in the validation protocol.[3]

Data Summary and Interpretation

The results of the cross-validation should be presented in a clear and concise table.

Table 1: Hypothetical Cross-Validation Results

QC LevelHPLC-UV Mean Conc. (ng/mL)LC-MS/MS Mean Conc. (ng/mL)% DifferenceAcceptance Criteria (±15%)
Low 52.550.83.3%Pass
Medium 489.1505.3-3.2%Pass
High 810.6795.21.9%Pass

In this hypothetical example, the percentage difference for all QC levels is well within the ±15% acceptance limit, indicating that the two methods provide comparable results. Therefore, the HPLC-UV method could be confidently used for routine analysis, while the LC-MS/MS method could be employed for studies requiring higher sensitivity, with the assurance that the data generated by both methods are consistent.

Troubleshooting Potential Discrepancies

If the cross-validation fails to meet the acceptance criteria, a thorough investigation is warranted. Potential causes for discrepancies include:

  • Selectivity Issues: An interfering component in the matrix may co-elute with the analyte in the HPLC-UV method, leading to a positively biased result. This would be evident as a consistent positive % difference, particularly at lower concentrations.

  • Matrix Effects in LC-MS/MS: Ion suppression or enhancement in the LC-MS/MS method can lead to inaccurate quantification. This can be assessed by comparing the analyte response in the matrix to the response in a neat solution.

  • Differences in Analyte Stability: The analyte may be less stable under the conditions of one of the methods.

  • Errors in Sample Preparation or Dilution: A systematic error in the preparation of standards or samples for one of the methods.

Conclusion

The cross-validation of analytical methods is a cornerstone of ensuring data integrity in pharmaceutical development. By systematically comparing a robust HPLC-UV method with a highly sensitive and selective LC-MS/MS method for the analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol, researchers can gain confidence in the interchangeability of these techniques. This allows for the selection of the most appropriate method for a given application without compromising the consistency and reliability of the analytical results. A well-designed and executed cross-validation study, guided by the principles of regulatory agencies like the ICH, FDA, and EMA, is an essential component of a robust analytical lifecycle management strategy.[17]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

  • Chromatography Online. (2020). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • MDPI. (2023). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Dioxins in Food and Feed using GC/MS. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[ b][1][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • PMC. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Dioxin Databases, Methods and Tools. Retrieved from [Link]

Sources

Reproducibility of experiments with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility & Bioisosteric Utility of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-ol

Part 1: Executive Summary & Strategic Rationale

In the optimization of lead compounds targeting monoaminergic systems, the 1,3-benzodioxole (methylenedioxy) ring is a classic pharmacophore. However, it suffers from a critical metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1]

This guide focuses on 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol (hereafter Compound A ), the ethylenedioxy bioisostere.[1] Unlike its methylenedioxy counterpart, Compound A offers superior metabolic stability and reduced risk of drug-drug interactions (DDIs).[1] This document outlines the reproducibility protocols for synthesizing and validating Compound A, contrasting it with the industry-standard "Alternative," 1-(1,3-benzodioxol-5-yl)propan-2-ol (Compound B).

The Core Problem: Why Experiments Fail

Reproducibility issues with Compound A often stem from three overlooked factors:

  • Precursor Instability: The ketone precursor is prone to acid-catalyzed self-condensation.[1]

  • Dehydration Risk: The secondary alcohol (Compound A) can dehydrate to the styrene derivative (an isosafrole analog) if workup conditions are too acidic.

  • Metabolic Misinterpretation: Researchers often apply MDO-specific metabolic models to the benzodioxan ring, leading to incorrect clearance predictions.[1]

Part 2: Comparative Analysis (Benzodioxan vs. Benzodioxole)

The following matrix objectively compares Compound A with its direct alternative, highlighting why the benzodioxan scaffold is increasingly preferred in late-stage optimization.

FeatureCompound A (Target)Compound B (Alternative)Implication for Development
Scaffold Structure 1,4-Benzodioxan (Ethylenedioxy)1,3-Benzodioxole (Methylenedioxy)A is sterically bulkier but chemically more stable.[1]
CYP450 Interaction Competitive Substrate (Reversible)Mechanism-Based Inhibitor (Irreversible)B forms a carbene intermediate that covalently binds heme iron, causing DDIs.[1]
Acid Stability High (Ether linkage is robust)Low (Acetal linkage hydrolyzes)A survives acidic stomach conditions better than B .[1]
LogP (Lipophilicity) ~1.6 - 1.9~1.4 - 1.7A is slightly more lipophilic; may require formulation adjustment.[1]
Metabolic Soft Spot Aromatic hydroxylation (Slow)Methylene bridge oxidation (Fast)A has a longer half-life (

) in microsomal assays.[1]

Part 3: Experimental Protocols

Protocol 1: Reproducible Synthesis via Chemoselective Reduction

Objective: Synthesize Compound A from 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one with >98% purity, avoiding dehydration side-products.

Reagents:

  • Precursor: 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one (1.0 eq)[1]

  • Reductant: Sodium Borohydride (

    
    ) (1.2 eq)[1]
    
  • Solvent: Methanol (Anhydrous)[1]

  • Quench: Saturated

    
     (aqueous)[1]
    

Step-by-Step Workflow:

  • Solvation: Dissolve the ketone precursor in Methanol at

    
    . Critical: Do not use Ethanol/acid traces, as this promotes acetal formation.[1]
    
  • Addition: Add

    
     portion-wise over 20 minutes. Maintain internal temperature 
    
    
    
    to prevent runaway exotherms.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc).[1]

    • Checkpoint: The ketone spot (

      
      ) must disappear; the alcohol spot (
      
      
      
      ) appears.
  • Quenching (The Failure Point):

    • Incorrect: Adding HCl directly.[1] This causes dehydration to the alkene.

    • Correct: Add Saturated

      
       dropwise at 
      
      
      
      .[1]
  • Extraction: Evaporate MeOH under reduced pressure. Extract aqueous residue with Dichloromethane (DCM).[1]

  • Purification: Silica gel chromatography.

    • Note: Use 1% Triethylamine in the eluent to neutralize silica acidity, preventing on-column dehydration.

SynthesisWorkflow Start Start: Ketone Precursor Solvation Solvation (MeOH, 0°C) Start->Solvation Reduction Reduction (NaBH4, <5°C) Solvation->Reduction Check TLC Check Reduction->Check Check->Reduction Incomplete Quench Quench (Sat. NH4Cl) Check->Quench Complete Workup DCM Extraction Quench->Workup pH 7-8 Purify Column (1% Et3N) Workup->Purify Product Pure Alcohol (Compound A) Purify->Product

Figure 1: Optimized synthetic workflow emphasizing pH control during quenching to prevent acid-catalyzed dehydration.

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the intrinsic clearance (


) difference between Compound A and B, proving the bioisosteric advantage.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)[1]

  • NADPH Regenerating System[1]

  • Test Compounds (1 µM final concentration)

  • Analysis: LC-MS/MS (MRM mode)[1]

Procedure:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at

    
     for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot at

    
     min.
    
  • Termination: Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Expected Data Profile:

Compound

(min)

(µL/min/mg)
Mechanism
Compound A (Benzodioxan)> 60< 20 (Low)Slow aromatic hydroxylation.[1]
Compound B (Benzodioxole)< 15> 100 (High)Rapid methylene oxidation + CYP Inhibition.[1]

Part 4: Mechanistic Insight (The "Why")

The primary reason to select the benzodioxan scaffold is to avoid the "Suicide Inhibition" pathway inherent to methylenedioxy compounds.

The Mechanism:

  • Compound B (Alternative): CYP450 attacks the methylene bridge (

    
    ).[1] This forms a reactive carbene intermediate.[1] This carbene coordinates covalently to the Heme iron of the enzyme, permanently disabling it.
    
  • Compound A (Target): The ethylene bridge (

    
    ) is sterically hindered and does not form a stable carbene.[1] Metabolism is forced to occur on the aromatic ring, which is a slower, reversible process.
    

MetabolicFate SubstrateB Compound B (Methylenedioxy) CYP_Attack CYP450 Oxidation SubstrateB->CYP_Attack SubstrateA Compound A (Benzodioxan) SubstrateA->CYP_Attack Carbene Reactive Carbene Formation CYP_Attack->Carbene Path B (Major) Hydroxyl Aromatic Hydroxylation CYP_Attack->Hydroxyl Path A (Major) Complex Irreversible Heme Adduct (Enzyme Inactivation) Carbene->Complex Suicide Inhibition Clearance Glucuronidation & Excretion Hydroxyl->Clearance Safe Elimination

Figure 2: Divergent metabolic fates.[1] Compound B leads to enzyme inactivation (toxicity risk), while Compound A undergoes standard clearance.

References

  • Murray, M. (2000).[1] Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism, 1(1), 67-84.[1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] [1]

  • Kumbede, P. M., et al. (2013).[1] Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(10), 2845-2849.[1] [1]

  • U.S. National Library of Medicine. (2025). PubChem Compound Summary for CID 35987-38-3: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol.[1] [1]

  • WuXi AppTec. (2023).[1][3] Metabolic Stability in Drug Development: 5 Assays.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Logistics for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol

[1][2]

Executive Safety Summary

Compound Identity: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol CAS Registry Number: 35987-38-3 (Analogous/Isomeric references used for hazard profiling where specific data is sparse) Chemical Class: Benzodioxin derivative / Secondary Alcohol

The Core Hazard: While acute toxicity data for this specific isomer is often limited in public dossiers, structural activity relationship (SAR) analysis with analogous benzodioxole and benzodioxin derivatives (e.g., Helional precursors) dictates a conservative safety posture . The primary risks are Skin Sensitization (Category 1B) and Eye Irritation (Category 2A) . Due to the lipophilic nature of the benzodioxin ring, this compound can penetrate the stratum corneum, making dermal protection the critical control point.

Risk Assessment & PPE Tiering

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific task. The following matrix defines the protection requirements based on exposure potential.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.

PPE_Decision_MatrixStartTask AssessmentScale_SmallAnalytical/Small Scale(< 100 mg)Start->Scale_SmallScale_PrepPreparative/Synthesis(> 100 mg - 10 g)Start->Scale_PrepScale_SpillSpill Cleanup / Aerosol RiskStart->Scale_SpillLevel_ATIER 1: StandardNitrile Gloves (0.11mm)Safety GlassesLab CoatScale_Small->Level_ALow RiskLevel_BTIER 2: EnhancedDouble Nitrile or NeopreneSplash GogglesFume Hood RequiredScale_Prep->Level_BSplash RiskLevel_CTIER 3: High ExposureLaminate (Silver Shield) GlovesRespirator (OV/P95)Tyvek SleevesScale_Spill->Level_CHigh Risk

Figure 1: PPE Selection Matrix based on operational scale and risk potential.[1][2]

Detailed PPE Specifications
Protection ZoneComponentSpecificationRationale
Hand (Primary) Nitrile Gloves Thickness: ≥ 0.11 mmBreakthrough: > 480 min (est.)Standard nitrile provides adequate protection against incidental contact. The alcohol functional group reduces permeation rates compared to pure hydrocarbons.
Hand (High Risk) Laminate / Silver Shield Type: EVOH/PE LaminateMandatory for spills. Benzodioxin rings are lipophilic and can degrade thin nitrile upon prolonged soaking.
Eye/Face Chemical Goggles Standard: ANSI Z87.1 (Indirect Vent)Safety glasses are insufficient for synthesis steps. Indirect venting prevents vapor entry while protecting against splashes.
Respiratory Half-Mask Respirator Cartridge: OV/P95 (Organic Vapor + Particulate)Required only if heating the compound or generating aerosols outside a fume hood.
Body Lab Coat Material: 100% Cotton or NomexAvoid synthetic blends that can melt if a fire occurs (organic alcohols are combustible).

Operational Protocols

A. Handling & Transfer

Objective: Prevent cross-contamination and sensitization.

  • Engineering Control: Always handle this compound within a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Weighing: If the substance is a viscous oil (common for this MW), use a positive displacement pipette or weigh by difference into a tared vial to avoid dripping.

  • Static Control: While less volatile than lower alcohols, organic vapors can be flammable. Ground all metal transfer equipment.[2]

B. Spill Response Workflow

In the event of a release, immediate action prevents chronic facility contamination.

Spill_ResponseAlert1. ALERT & ISOLATENotify personnel, demarcate zoneAssess2. ASSESS VOLUMEIs it < 50 mL?Alert->AssessMinorMINOR SPILLProceed with absorbent padsAssess->MinorYesMajorMAJOR SPILLEvacuate & Call EHSAssess->MajorNoAbsorb3. ABSORBUse Vermiculite or Universal Pads(Do not use paper towels - fire risk)Minor->AbsorbClean4. DECONTAMINATEScrub surface with soap/water(Benzodioxins are lipophilic)Absorb->CleanDispose5. DISPOSALSeal in hazardous waste bagLabel: 'Organic Debris'Clean->Dispose

Figure 2: Standard Operating Procedure for laboratory-scale spills.

C. Waste Disposal[5][6]
  • Classification: Hazardous Chemical Waste (Ignitable, potentially Toxic).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid, permanganates).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly list "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol" – do not use generic labels like "Organic Waste" alone, as specific toxicity data may be required by the incinerator facility.

Scientific Grounding & Mechanism

The safety protocols above are derived from the chemical structure:

  • The Benzodioxin Ring: This bicyclic structure increases lipophilicity compared to a simple phenyl ring, enhancing the molecule's ability to penetrate the skin barrier. This necessitates the "No-Touch" technique and rigorous glove selection [1].

  • The Propyl Alcohol Chain: Provides a metabolic handle. Primary/secondary alcohols can be metabolized to aldehydes/ketones (in this case, potentially reactive intermediates), which drives the requirement for avoiding inhalation [2].

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-Benzodioxole derivatives.[3] (General hazard classification for benzodioxole/benzodioxin structural class). [Link]

  • PubChem Database. Compound Summary for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (and related isomers). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.